Pipamazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJJYEUEJRVVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023477 | |
| Record name | Pipamazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-04-8 | |
| Record name | Pipamazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipamazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipamazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipamazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPAMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653552FH1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pipamazine's Interaction with Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipamazine, a phenothiazine (B1677639) derivative, was formerly utilized for its antiemetic properties. While it has been largely withdrawn from clinical use and is not extensively profiled in contemporary pharmacological literature, its mechanism of action is understood to involve the antagonism of dopamine (B1211576) receptors, a characteristic feature of the phenothiazine class. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound on dopamine receptors, based on the known pharmacology of phenothiazines. It includes a summary of the expected binding affinities, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and workflows. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from related compounds and established principles of dopamine receptor pharmacology to present a comprehensive theoretical framework.
Introduction to this compound and Dopamine Receptors
This compound is a phenothiazine, a class of drugs known for their diverse pharmacological effects, primarily as antipsychotics and antiemetics.[1] The therapeutic and adverse effects of phenothiazines are largely attributed to their interaction with various neurotransmitter receptors, most notably dopamine receptors.[2] this compound was marketed for its antiemetic effects and was reported to have negligible antipsychotic activity and a lower incidence of extrapyramidal side effects compared to related compounds like chlorpromazine.[1] This suggests a degree of selectivity in its receptor binding profile.
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine in the central and peripheral nervous systems. They are integral to the regulation of motor control, motivation, reward, and cognition.[3] There are five subtypes of dopamine receptors, classified into two families:
-
D1-like family (D1 and D5 receptors): These receptors are typically coupled to Gαs/olf proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]
-
D2-like family (D2, D3, and D4 receptors): These receptors are coupled to Gαi/o proteins and inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5]
The clinical efficacy of many antipsychotic and antiemetic drugs is correlated with their affinity for D2-like receptors.[6]
This compound's Mechanism of Action at Dopamine Receptors
As a phenothiazine, this compound is presumed to act as an antagonist at dopamine receptors. Antagonism involves binding to the receptor without activating it, thereby blocking the binding of the endogenous agonist, dopamine. The specific clinical profile of this compound suggests a primary interaction with D2-like receptors, which are key targets for antiemetic drugs.
Expected Binding Affinity Profile
Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human Dopamine Receptors
| Receptor Subtype | Expected Ki (nM) | Rationale |
| D1 | > 1000 | Phenothiazines generally show lower affinity for D1-like receptors compared to D2-like receptors. |
| D2 | 10 - 100 | High affinity for the D2 receptor is a hallmark of the antiemetic and antipsychotic effects of phenothiazines. |
| D3 | 50 - 500 | Affinity for the D3 receptor is common among phenothiazines and may contribute to their overall clinical profile. |
| D4 | 50 - 500 | Similar to D3, moderate affinity for the D4 receptor is expected. |
| D5 | > 1000 | Similar to D1, lower affinity is anticipated for the D5 receptor. |
Note: These values are estimations based on the pharmacological class of this compound and are intended for illustrative purposes. Actual experimental values may differ.
Functional Activity: Antagonism of D2-like Receptors
This compound's functional activity is expected to be that of an antagonist at D2-like receptors. This means it would inhibit the intracellular signaling cascade initiated by dopamine binding. The primary downstream effect of D2-like receptor activation is the inhibition of adenylyl cyclase, leading to reduced levels of cAMP. As an antagonist, this compound would block this effect, thereby preventing the dopamine-induced decrease in cAMP.
Table 2: Expected Functional Activity of this compound at Human Dopamine Receptors
| Receptor Subtype | Assay Type | Expected Functional Response | Expected IC50/EC50 (nM) |
| D2 | cAMP Inhibition Assay | Antagonist (blocks dopamine-induced inhibition of cAMP) | 10 - 150 |
| D3 | cAMP Inhibition Assay | Antagonist (blocks dopamine-induced inhibition of cAMP) | 100 - 700 |
| D4 | cAMP Inhibition Assay | Antagonist (blocks dopamine-induced inhibition of cAMP) | 100 - 700 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response to an agonist. These are hypothetical values for illustrative purposes.
Experimental Protocols
To definitively characterize the mechanism of action of this compound on dopamine receptors, a series of in vitro experiments would be necessary. The following are detailed protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound for each of the five human dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).
-
A specific radioligand for each receptor subtype (e.g., [3H]-SCH23390 for D1-like, [3H]-Spiperone or [3H]-Raclopride for D2-like).
-
This compound hydrochloride of varying concentrations.
-
A non-labeled competing ligand for determining non-specific binding (e.g., haloperidol (B65202) or dopamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in dopamine receptor signaling.
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at D1-like and D2-like receptors.
Materials:
-
Intact cells stably expressing a single human dopamine receptor subtype (e.g., CHO or HEK293 cells).
-
Dopamine (as the agonist).
-
This compound hydrochloride of varying concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production for D2-like antagonist assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Plate reader capable of detecting the assay signal.
Procedure (for D2-like Antagonist Activity):
-
Cell Plating: Seed the cells expressing the D2, D3, or D4 receptor into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin to all wells except the basal control.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
Visualization of Signaling Pathways and Workflows
Dopamine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors and the antagonistic action of this compound.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling with this compound antagonism.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Radioligand binding assay workflow.
Caption: cAMP functional assay workflow for antagonist mode.
Conclusion
This compound, as a phenothiazine derivative, is expected to exert its antiemetic effects through the antagonism of dopamine receptors, particularly the D2 subtype. While specific quantitative data for this compound are scarce in the current literature, this guide provides a robust theoretical framework for its mechanism of action based on its chemical class and known pharmacological properties. The detailed experimental protocols and workflow diagrams presented herein offer a comprehensive roadmap for the in vitro characterization of this compound or similar compounds, enabling researchers to elucidate their precise interactions with dopamine receptors. Further investigation is warranted to definitively establish the binding affinity and functional potency of this compound at all five dopamine receptor subtypes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct functional profiles of partial agonist antipsychotics in cAMP and β-arrestin signaling mechanisms of dopamine D2 and D3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipamazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipamazine, a phenothiazine (B1677639) derivative, was formerly utilized as an antiemetic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and pharmacological profile. While specific data for this compound is limited due to its withdrawal from the market, this document consolidates available information and supplements it with data from the broader class of phenothiazines to offer a thorough understanding for research and drug development purposes.
Introduction
This compound is a piperidine-substituted phenothiazine that was introduced for the treatment of nausea and vomiting.[1] Chemically related to chlorpromazine, it was found to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects.[1] However, reports of hepatotoxicity led to its withdrawal from the U.S. market in 1969.[1] Despite its limited clinical use, the study of this compound and its derivatives remains relevant for understanding the structure-activity relationships of phenothiazines and for the development of new therapeutic agents.
Synthesis of this compound
The synthesis of this compound involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with isonipecotamide (B28982).[1]
Reaction Scheme:
Experimental Protocol (General):
-
Alkylation: A mixture of 2-chloro-10-(3-chloropropyl)phenothiazine and isonipecotamide is refluxed in a suitable solvent, such as butanone.
-
Base: A base, such as potassium carbonate, is added to the reaction mixture to facilitate the nucleophilic substitution.
-
Catalyst: A catalyst, like sodium iodide, may be used to enhance the reaction rate.
-
Work-up: After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated under vacuum.
-
Purification: The resulting residue is recrystallized from a suitable solvent system, such as 2-propanol and petroleum ether, to yield pure this compound.
Synthesis of this compound Hydrochloride:
The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent like 2-propanol and treating it with a solution of hydrogen chloride in an appropriate solvent.
Chemical Properties
Identification
| Property | Value |
| IUPAC Name | 1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide[2] |
| CAS Number | 84-04-8[1] |
| Chemical Formula | C₂₁H₂₄ClN₃OS[1] |
| Molecular Weight | 401.95 g/mol [1] |
| SMILES | C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl[2] |
| InChI | InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26)[1] |
Physicochemical Properties
| Property | Value |
| Melting Point | ~139 °C (free base) |
| Boiling Point | 626.6 ± 55.0 °C (Predicted) |
| pKa | 8.60 (Predicted) |
| Solubility | Slightly soluble in DMSO and Methanol. Specific quantitative data in aqueous and other organic solvents is not readily available. |
Pharmacological Properties
Mechanism of Action
As a phenothiazine derivative, this compound's primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D2 receptors, which is a common characteristic of this class of drugs.[3] Its antiemetic effects are likely mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.
While specific binding affinity data for this compound is scarce, phenothiazines are known to interact with a variety of other receptors, including serotonin (B10506) (5-HT) and histamine (B1213489) (H1) receptors.[4] The interaction with these receptors may contribute to its overall pharmacological profile and side effects.
Signaling Pathways
The antagonism of dopamine, serotonin, and histamine receptors by phenothiazines like this compound modulates several key signaling pathways.
Dopamine D2 Receptor Signaling Pathway:
Caption: Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway:
Caption: Potential Serotonin 5-HT2A Receptor Antagonism by this compound.
Histamine H1 Receptor Signaling Pathway:
Caption: Potential Histamine H1 Receptor Antagonism by this compound.
Metabolism
The metabolism of this compound has not been extensively studied. However, phenothiazines generally undergo significant metabolism in the liver, primarily by the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include:
-
S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring.
-
N-demethylation: Removal of methyl groups from the side chain.
-
Ring hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Conjugation: Glucuronidation of the hydroxylated metabolites.
It is likely that this compound is metabolized through similar pathways. The degradation of the piperazine (B1678402) ring in other phenothiazine drugs has been observed to lead to the formation of various metabolites.[5]
Metabolic Pathway of Phenothiazines:
Caption: General Metabolic Pathways of Phenothiazines.
Analytical Methods
Various analytical methods can be employed for the identification and quantification of phenothiazines like this compound.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the determination of phenothiazines is crucial for quality control and pharmacokinetic studies. A typical method would involve:
-
Column: A reverse-phase C18 or C8 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm for phenothiazines).
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.
-
GC Separation: Separation of the components on a capillary column (e.g., HP-5MS).
-
MS Detection: Mass spectrometric detection provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library.[2][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Workflow for Analytical Characterization:
Caption: Analytical Workflow for this compound Characterization.
Conclusion
This compound represents a classic example of a phenothiazine antiemetic. While its clinical use was short-lived, the study of its synthesis and properties provides valuable insights for medicinal chemists and pharmacologists. This technical guide has summarized the available information on this compound, highlighting the need for further research to fully characterize its pharmacological and metabolic profile. The provided experimental outlines and analytical approaches can serve as a foundation for future investigations into this and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H24ClN3OS | CID 6761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of Pipamazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipamazine is a phenothiazine (B1677639) derivative formerly utilized as an antiemetic agent. Despite its withdrawal from the market due to hepatotoxicity, its pharmacological profile remains of interest for understanding the mechanisms of antiemetic action within this chemical class. This technical guide provides a comprehensive overview of the inferred in vitro pharmacological properties of this compound, based on the known characteristics of phenothiazine antiemetics. Due to the limited availability of specific quantitative data for this compound, this document synthesizes information from related compounds to present a representative profile. Detailed hypothetical experimental protocols for key assays are provided to guide modern research efforts, and signaling pathways are visualized to elucidate its probable mechanism of action.
Introduction
This compound, a member of the phenothiazine class of drugs, was historically used for the management of nausea and vomiting.[1] Like other phenothiazines, its therapeutic effects are believed to stem from its interaction with a variety of neurotransmitter receptors. Although specific in vitro binding and functional assay data for this compound are scarce in contemporary scientific literature, the well-established pharmacology of related phenothiazine antiemetics allows for the construction of a probable in vitro profile. This guide aims to provide researchers with a detailed understanding of this compound's likely receptor interactions and the experimental methodologies required to investigate them.
Inferred Receptor Binding Profile
Based on the pharmacology of the phenothiazine class of antiemetics, this compound is presumed to be an antagonist at several key receptors involved in the emetic reflex.[2] The primary targets are likely to include dopamine (B1211576), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. The multi-receptor antagonism of phenothiazines contributes to their broad-spectrum antiemetic activity.[3]
Table 1: Inferred Receptor Binding Affinities of this compound
| Receptor Target | Probable Affinity (Ki) | Receptor Family | Primary Location | Implied Effect |
| Dopamine D2 | High (nM range) | Dopamine Receptor | Chemoreceptor Trigger Zone (CTZ) | Antiemetic |
| Histamine H1 | High (nM range) | Histamine Receptor | Vestibular System, Brainstem | Antiemetic, Sedative |
| Muscarinic M1 | Moderate to High (nM range) | Acetylcholine Receptor | Vestibular System, CTZ | Antiemetic, Anticholinergic side effects |
| Alpha-1 Adrenergic | Moderate (nM range) | Adrenergic Receptor | Brainstem | Hypotensive side effects |
| Serotonin 5-HT2A | Low to Moderate (µM range) | Serotonin Receptor | CTZ, Gut | Weak contribution to antiemetic effect |
| Serotonin 5-HT3 | Negligible | Serotonin Receptor | CTZ, Vagal Afferents | Unlikely to contribute to antiemetic effect |
Note: The affinity values presented are hypothetical and based on the known pharmacology of phenothiazine antiemetics. Actual values for this compound would require experimental determination.
Probable Mechanism of Action
The antiemetic action of this compound is likely mediated through the blockade of key receptors in the central nervous system that are involved in the vomiting reflex. The chemoreceptor trigger zone (CTZ) in the area postrema and the solitary tract nucleus are critical integration centers for emetic stimuli.
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the CTZ is a hallmark of phenothiazine antiemetics and is considered a primary mechanism for their efficacy.[4]
-
Histamine H1 Receptor Antagonism: Inhibition of H1 receptors, particularly in the vestibular system and brainstem, is effective against motion sickness and contributes to the overall antiemetic and sedative effects.
-
Muscarinic M1 Receptor Antagonism: Blockade of muscarinic receptors in the vestibular system and CTZ provides an additional antiemetic effect and is also responsible for common anticholinergic side effects such as dry mouth and blurred vision.
Signaling Pathways and Experimental Workflows
To visually represent the inferred pharmacological actions of this compound and the experimental approaches to their study, the following diagrams are provided.
Caption: Inferred signaling pathway of this compound's antiemetic action.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for key in vitro experiments to characterize the pharmacological profile of a compound like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, histamine H1, and muscarinic M1 receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest (D2, H1, or M1).
-
Radioligands: [³H]-Spiperone (for D2), [³H]-Pyrilamine (for H1), [³H]-QNB (for M1).
-
Non-specific binding competitors: Haloperidol (for D2), Mepyramine (for H1), Atropine (for M1).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific competitor (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay for H1 and M1 Receptors)
Objective: To determine the functional potency (IC50) and efficacy of this compound as an antagonist at histamine H1 and muscarinic M1 receptors.
Materials:
-
HEK293 cells stably co-expressing the human recombinant receptor of interest (H1 or M1) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonists: Histamine (for H1), Carbachol (for M1).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80).
-
Pre-incubate the cells with varying concentrations of this compound or buffer for a specified time (e.g., 15 minutes).
-
Place the plate in the fluorescence reader and initiate kinetic reading.
-
After establishing a baseline fluorescence, add the agonist to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium mobilization response.
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
While specific in vitro pharmacological data for this compound is limited due to its historical context, a comprehensive profile can be inferred from its classification as a phenothiazine antiemetic. The probable multi-target antagonism at dopamine D2, histamine H1, and muscarinic M1 receptors provides a strong basis for its antiemetic properties. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for the contemporary in vitro investigation of this compound or novel compounds with similar pharmacological profiles. Such studies are crucial for advancing our understanding of the molecular mechanisms underlying antiemetic drug action and for the development of safer and more effective therapies.
References
Pipamazine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pipamazine is a phenothiazine (B1677639) derivative formerly used as an antiemetic. Despite its historical clinical use, there is a notable scarcity of publicly available, quantitative receptor binding affinity data for this compound. This guide provides a comprehensive overview of the known pharmacology of the phenothiazine class to infer the likely, though unconfirmed, receptor binding profile of this compound. Due to the lack of specific data for this compound, this document presents a comparative analysis of related, well-characterized phenothiazines—chlorpromazine (B137089), perphenazine, and fluphenazine—to offer a contextual understanding of the potential receptor interactions of this compound. Furthermore, this guide details the standard experimental protocols for receptor binding assays and visualizes key experimental and signaling pathways to support further research in this area.
The Challenge: A Paucity of Data on this compound
This compound, a drug withdrawn from the U.S. market in 1969, has not been the subject of extensive modern pharmacological profiling. A comprehensive search of scientific literature and databases, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, reveals a lack of specific quantitative receptor binding data (e.g., Ki, IC50 values) for this compound. This absence of data necessitates an inferential approach based on its chemical class and known therapeutic effects.
The Pharmacology of Phenothiazines: A Class-Wide Perspective
This compound belongs to the phenothiazine class of compounds, which are known for their broad spectrum of activity at various neurotransmitter receptors. This polypharmacology is responsible for both their therapeutic effects and their side effect profiles. The primary targets of phenothiazines include:
-
Dopamine (B1211576) Receptors: Antagonism at dopamine D2 receptors is a hallmark of many phenothiazines and is associated with their antipsychotic effects.
-
Serotonin (B10506) Receptors: Affinity for various serotonin (5-HT) receptors, particularly of the 5-HT2A subtype, is also common and contributes to the "atypical" antipsychotic profile of some of these agents.
-
Histamine (B1213489) Receptors: Blockade of histamine H1 receptors is a common feature of phenothiazines and is linked to their sedative effects.
-
Muscarinic Acetylcholine Receptors: Antagonism at muscarinic receptors (M1-M5) contributes to the anticholinergic side effects observed with many phenothiazines.
-
Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.
Comparative Receptor Binding Affinity of Representative Phenothiazines
To provide a framework for understanding the potential receptor binding profile of this compound, the following table summarizes the Ki (nM) values for several other well-studied phenothiazines. Lower Ki values indicate higher binding affinity.
| Receptor | Chlorpromazine (Ki, nM) | Perphenazine (Ki, nM) | Fluphenazine (Ki, nM) |
| Dopamine D1 | 114.8[1] | - | 3.2[2] |
| Dopamine D2 | 6.4[3] | 0.14-0.56[4][5] | 0.7[2] |
| Dopamine D3 | - | 0.43[4] | - |
| Serotonin 5-HT2A | - | 6[4] | - |
| Histamine H1 | 12.7[3] | 8.3[6] | 41.6[3] |
| Muscarinic M1 | 39.7[3] | 1698[3] | 2165[3] |
| Adrenergic α1 | 1.5[3] | 10.0[3] | 9.5[3] |
| Adrenergic α2 | 234.0[3] | 380.1[3] | 489.8[3][7] |
Data sourced from the NIMH PDSP Ki Database and other cited literature. The variability in reported values can be attributed to different experimental conditions.
Inferred Receptor Binding Profile of this compound
Based on its known clinical properties and its structural similarity to other phenothiazines, the following can be inferred about this compound's likely receptor binding profile:
-
Dopamine D2 Receptors: As an antiemetic, this compound likely possesses some affinity for D2 receptors in the chemoreceptor trigger zone of the brainstem. However, its reported "negligible antipsychotic activity" suggests that its affinity for D2 receptors in the mesolimbic pathway may be lower than that of typical antipsychotics like chlorpromazine or haloperidol.
-
Histamine H1 Receptors: Like many older phenothiazines, this compound was likely sedative, suggesting a significant affinity for H1 receptors. This is a common characteristic of this class of drugs.
-
Muscarinic Receptors: The potential for anticholinergic side effects is a common feature of phenothiazines, and thus this compound may have some affinity for muscarinic receptors.
-
Adrenergic Receptors: The hypotensive effects reported with this compound use strongly suggest an antagonist activity at α1-adrenergic receptors.
-
Serotonin Receptors: Any affinity for serotonin receptors is unknown, but interaction with 5-HT3 receptors could contribute to its antiemetic effects.
It must be emphasized that these are inferences and not established facts. Experimental validation is required to determine the actual receptor binding affinity of this compound.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through radioligand binding assays. The following is a generalized protocol for such an assay.
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand ([3H]-ligand) with high affinity and specificity for the receptor.
-
Test compound (unlabeled).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound.
-
Dilute the radioligand to a working concentration (typically at or below its Kd value).
-
Prepare the cell membrane suspension in assay buffer.
-
-
Assay Incubation:
-
In a series of tubes, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or non-specific control).
-
Radioligand.
-
Cell membrane suspension.
-
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Specific Binding: Calculated as Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand receptor binding assay.
Potential Signaling Pathways for Phenothiazines
Caption: Inferred signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
While a definitive receptor binding profile for this compound remains elusive due to a lack of direct experimental data, its classification as a phenothiazine and its known clinical effects provide a basis for inferring its likely pharmacological targets. The comparative data from related phenothiazines offer a valuable, albeit indirect, guide for researchers. To definitively characterize the molecular pharmacology of this compound, modern receptor binding and functional assays are required. Such studies would not only fill a historical gap in the pharmacological literature but could also provide insights into the structure-activity relationships of phenothiazine derivatives. The protocols and conceptual frameworks provided in this guide are intended to support and facilitate these future research endeavors.
References
- 1. 64482 [pdspdb.unc.edu]
- 2. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacopeia.com [psychopharmacopeia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12151 [pdspdb.unc.edu]
- 7. 64209 [pdspdb.unc.edu]
An In-depth Technical Guide on the Historical Clinical Data of Pipamazine Efficacy
A Note to Researchers, Scientists, and Drug Development Professionals:
This document addresses the request for a comprehensive technical guide on the historical clinical efficacy of Pipamazine. Despite a thorough search of available medical and scientific literature, it is crucial to note that detailed quantitative clinical data and extensive experimental protocols for this compound are largely absent from modern and historical records. This compound, a phenothiazine (B1677639) derivative, was marketed in the United States from 1959 to 1969, primarily as an antiemetic.[1] The limited published information from that era restricts the possibility of a complete, data-rich analysis as requested.
The available information indicates that this compound was primarily used for the management of nausea and vomiting, particularly in the contexts of morning sickness and postoperative recovery.[1] However, specific efficacy rates, detailed patient demographics from clinical trials, and comprehensive experimental designs are not well-documented in accessible archives.
The drug was eventually withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity (liver injury).[1] This, combined with a reported side effect of significant hypotension (low blood pressure) at standard therapeutic doses, likely contributed to its short market life and the limited body of research.[1] Contemporary sources from the time of its use are scarce, and modern databases contain minimal information beyond basic pharmacological properties.
Given the constraints of the available historical data, this guide will present the qualitative information that has been gathered and, where possible, contextualize it within the broader understanding of phenothiazines. It is important to underscore that the core requirements for extensive quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fully met due to the lack of primary source material.
Pharmacological Profile
This compound is a phenothiazine derivative, chemically related to chlorpromazine (B137089).[1] Unlike chlorpromazine and other phenothiazines used as antipsychotics, this compound was reported to have negligible antipsychotic activity and to produce few extrapyramidal side effects.[1] Its primary clinical utility was as an antiemetic.
Mechanism of Action (Inferred):
While specific studies on the signaling pathways of this compound are not available, its mechanism of action can be inferred from its classification as a phenothiazine. Phenothiazines typically exert their antiemetic effects through the blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.
Historical Clinical Applications and Efficacy
This compound was marketed under trade names such as Mornidine, Mometine, and Nausidol.[1] Its primary indications were:
-
Morning Sickness: Advertisements from the era promoted its use for nausea and vomiting during pregnancy.[1]
-
Postoperative Nausea and Vomiting (PONV): It was also claimed to reduce the need for postoperative analgesia.[1]
Unfortunately, no quantitative data from clinical trials supporting these claims with specific efficacy percentages or statistical analyses are readily available. The withdrawal of the drug and the passage of time have likely contributed to the loss of such records.
Adverse Effects
The discontinuation of this compound was primarily due to safety concerns.
3.1 Hepatotoxicity:
Reports of liver injury were a significant factor in its withdrawal from the U.S. market in 1969.[1] The nature and incidence of this hepatotoxicity are not detailed in the available literature, but it was serious enough to warrant regulatory action.
3.2 Hypotension:
Contemporary comparative trials from the period of its use found that hypotension was a substantial concern at normal dosages.[1] Blood pressure reductions of up to 70 mmHg were reported.[1] While reducing the dosage was found to mitigate this side effect while maintaining some antiemetic efficacy, it highlighted a significant risk associated with the drug's use.[1]
Conclusion
The historical clinical data on the efficacy of this compound is notably sparse. While it was used as an antiemetic in the 1960s, the lack of accessible, detailed clinical trial data makes a quantitative assessment of its efficacy impossible. The significant adverse effects of hepatotoxicity and hypotension ultimately led to its withdrawal from the market. For researchers and drug development professionals, the case of this compound serves as an example of a medication from an earlier era of pharmacovigilance where comprehensive data collection and reporting were not as robust as they are today. Future historical research may potentially uncover more detailed records in private archives or less accessible historical journals, but based on currently available information, a thorough, evidence-based technical guide on its clinical efficacy cannot be constructed.
References
Pipamazine structure-activity relationship analysis
An In-depth Technical Guide to the Structure-Activity Relationship of Pipamazine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phenothiazine (B1677639) derivative notable for its distinct pharmacological profile, characterized by potent antiemetic properties and negligible antipsychotic activity. This document provides a detailed analysis of the structure-activity relationships (SAR) that govern this unique profile. As specific SAR studies on a series of this compound analogs are not extensively available in published literature, this guide elucidates its activity by contextualizing its structure within the well-established SAR framework of the broader phenothiazine class. We explore the key structural motifs—the phenothiazine core, the N-10 side chain, and the terminal amine group—and their influence on receptor binding and functional activity. Particular emphasis is placed on the terminal piperidine-4-carboxamide moiety, which is critical in differentiating this compound's effects from those of classic antipsychotic phenothiazines like chlorpromazine (B137089) and prochlorperazine. This guide summarizes quantitative receptor binding data for representative phenothiazines, details the primary signaling pathways involved, and provides protocols for key biological assays used in their evaluation.
Introduction to this compound
This compound, formerly marketed under trade names such as Mornidine, is a first-generation phenothiazine derivative.[1] Unlike its close structural relatives, such as chlorpromazine, this compound was utilized clinically as an antiemetic, particularly for postoperative nausea and vomiting, rather than as an antipsychotic.[1] Crucially, it exhibits minimal antipsychotic effects and a reduced propensity for causing extrapyramidal side effects, which are hallmark characteristics of many other phenothiazines.[1] Its development and subsequent withdrawal from the U.S. market in 1969 due to reports of hepatotoxicity have left a limited volume of dedicated research on the compound itself.[1][2]
However, its unique activity profile makes it an excellent case study for understanding the structural determinants that separate antiemetic and antipsychotic actions within the phenothiazine chemical class. The analysis of its structure reveals how subtle modifications to a common scaffold can dramatically alter pharmacological outcomes.
Core Structure-Activity Relationships of Phenothiazines
The pharmacological activity of phenothiazine derivatives is dictated by modifications at three principal locations on the molecule: the C-2 position of the tricyclic core, the length and branching of the alkyl chain at the N-10 position, and the nature of the terminal amino group on the side chain.
The Phenothiazine Tricyclic Core
The three-ring phenothiazine system is the foundational scaffold.
-
Substitution at C-2: This is the most critical position for modulating antipsychotic activity. The introduction of a small, electron-withdrawing group, such as a chlorine atom (-Cl) or a trifluoromethyl group (-CF3), significantly enhances neuroleptic (antipsychotic) potency.[3] The general order of potency for C-2 substituents is CF3 > Cl > H.[4] this compound features a chloro group at this position, a feature shared with potent antipsychotics like chlorpromazine and prochlorperazine.
-
Oxidation of Sulfur (S-5): Oxidation of the sulfur atom in the central ring to a sulfoxide (B87167) or sulfone derivative generally leads to a significant decrease or complete loss of antipsychotic activity.[5]
The N-10 Alkyl Side Chain
The linker between the phenothiazine core and the terminal amine is crucial for orienting the molecule for receptor interaction.
-
Chain Length: A three-carbon (propyl) chain separating the nitrogen of the phenothiazine ring (N-10) and the terminal nitrogen of the side chain is optimal for antipsychotic activity.[3][4] Shortening or lengthening this chain diminishes potency. This compound retains this optimal three-carbon linker.
-
Chain Branching: Introduction of a methyl group at the β-position of the alkyl chain tends to decrease antipsychotic activity.[5]
The Terminal Amino Group
The nature of the terminal amine is a primary determinant of a compound's potency and its specific pharmacological profile.
-
Tertiary Amine: A tertiary amine is essential for maximal activity.[3][4]
-
Substituents: The substituents on this nitrogen are highly influential.
-
Alkylamino Derivatives (e.g., Chlorpromazine): Have a simple dimethylamino group. These are potent but can have significant sedative and autonomic side effects.
-
Piperazine (B1678402) Derivatives (e.g., Prochlorperazine, Trifluoperazine): Incorporation of a piperazine ring often leads to a marked increase in antipsychotic potency compared to the alkylamino analogs.[6]
-
Piperidine (B6355638) Derivatives (e.g., Thioridazine, this compound): The piperidine moiety leads to varied effects. In the case of this compound, the substitution of a piperidine-4-carboxamide group is the key structural feature that virtually abolishes antipsychotic activity while preserving antiemetic efficacy.
-
This compound SAR Analysis: Decoupling Antiemetic and Antipsychotic Effects
The primary antiemetic action of phenothiazines is mediated by the blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. Antagonism of histamine (B1213489) H1 and muscarinic M1 receptors also contributes significantly to antiemetic and sedative effects. Antipsychotic action, conversely, is primarily attributed to D2 receptor blockade in the mesolimbic pathway.
This compound's structure conforms to the requirements for potent phenothiazine activity (C2-chloro group, 3-carbon linker). The decisive structural element is its 1-(piperidine-4-carboxamide) terminal group. This bulky, polar moiety distinguishes it from potent antipsychotics.
Hypothesis: The steric bulk and hydrogen-bonding capability of the carboxamide group on the piperidine ring prevent the molecule from adopting the optimal conformation required for high-affinity binding to D2 receptors in the mesolimbic system. However, this conformation still permits effective antagonism of D2 receptors in the CTZ and H1 receptors, thus retaining antiemetic properties. The difference in receptor subtype, local environment, or required binding pose between these two brain regions likely underlies this functional selectivity.
Table 1: Qualitative SAR Summary of this compound and Related Phenothiazines
| Compound | C-2 Substituent | N-10 Side Chain | Terminal Amine Group | Primary Clinical Effect |
| Chlorpromazine | -Cl | 3-Carbon | Dimethylamino | Antipsychotic, Antiemetic |
| Prochlorperazine | -Cl | 3-Carbon | N-Methylpiperazinyl | Potent Antipsychotic & Antiemetic |
| Promethazine (B1679618) | -H | 2-Carbon (branched) | Dimethylamino | Antihistamine, Sedative, Antiemetic |
| This compound | -Cl | 3-Carbon | Piperidine-4-carboxamide | Antiemetic (Weak Antipsychotic) |
Quantitative Analysis: Comparative Receptor Binding Profiles
To illustrate how structural changes impact receptor interactions quantitatively, the following table presents the binding affinities (Ki, in nM) of representative phenothiazines for key receptors. Lower Ki values indicate higher binding affinity. Data for this compound is sparse; therefore, related compounds are used to demonstrate the principles.
Table 2: Receptor Binding Affinities (Ki, nM) of Representative Phenothiazines
| Compound | Dopamine D2 | Histamine H1 | Muscarinic M1 | α1-Adrenergic | 5-HT2A | Reference(s) |
| Chlorpromazine | 1.0 - 3.5 | 1.8 - 4.0 | 15 - 27 | 1.6 - 2.6 | 4.6 - 5.4 | [7],[4] |
| Prochlorperazine | 1.1 | 19 | 1300 | 7.1 | 13 | [2],[4] |
| Promethazine | ~180 | 1.4 - 3.2 | 18 - 43 | ~120 | 13 | [3],[4] |
Data compiled from multiple sources and should be considered representative. Absolute values may vary based on experimental conditions.
Analysis:
-
Chlorpromazine shows high affinity for D2, H1, and α1 receptors, explaining its mixed antipsychotic, sedative, and hypotensive side effects.[7]
-
Prochlorperazine displays high D2 affinity, consistent with its potent antipsychotic and antiemetic effects, but has much lower affinity for muscarinic receptors compared to chlorpromazine.[2]
-
Promethazine has very high affinity for the H1 receptor, making it a potent antihistamine and sedative. Its affinity for the D2 receptor is significantly lower, which aligns with its lack of primary antipsychotic use.[3]
Signaling Pathways & Mechanism of Action
This compound's antiemetic effect is primarily due to its antagonism of D2 and H1 receptors.
Dopamine D2 Receptor Signaling
D2 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor in the CTZ, this compound prevents dopamine from inhibiting adenylyl cyclase, thereby disrupting the signaling cascade that leads to emesis.
Caption: D2 receptor antagonism by this compound.
Histamine H1 Receptor Signaling
H1 receptors are Gq/11-coupled GPCRs. Their activation by histamine leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, a key step in neuronal signaling that can contribute to nausea. This compound's antagonism at H1 receptors blocks this pathway, contributing to its antiemetic and sedative effects.
Caption: H1 receptor antagonism by this compound.
Key Experimental Protocols
The characterization of this compound and its analogs relies on in vitro assays to determine receptor binding affinity and functional activity.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membrane preparation (typically 10-20 µg protein/well), the radioligand (e.g., [3H]-Spiperone at a final concentration of ~0.5 nM), and varying concentrations of the test compound (this compound analog).
-
Define 'Total Binding' wells containing only membranes and radioligand.
-
Define 'Non-Specific Binding' (NSB) wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate for 60 minutes at room temperature.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a D2 receptor binding assay.
Histamine H1 Receptor Radioligand Binding Assay
This protocol is analogous to the D2 assay but uses components specific to the H1 receptor.
Methodology:
-
Membrane Preparation: Prepare membranes from rat brain tissue or cells expressing the human H1 receptor.
-
Binding Assay:
-
Radioligand: Use [3H]-Mepyramine (also known as pyrilamine).
-
Non-Specific Binding: Use a high concentration of a known H1 antagonist (e.g., 10 µM promethazine or diphenhydramine).
-
-
Harvesting, Detection, and Analysis: The subsequent steps of filtering, counting, and data analysis are identical to those described for the D2 receptor assay.
Conclusion
The structure-activity relationship of this compound provides a compelling example of pharmacological specificity. While it possesses the core structural features of a potent phenothiazine antipsychotic—namely a C2-chloro substituent and an optimal three-carbon N-10 side chain—its unique terminal piperidine-4-carboxamide group fundamentally alters its activity profile. This moiety appears to be responsible for sterically or electronically disfavoring high-affinity binding to mesolimbic D2 receptors, thereby abolishing significant antipsychotic activity. Concurrently, the structure permits effective antagonism of D2 receptors in the chemoreceptor trigger zone and histamine H1 receptors, preserving its utility as an antiemetic. This decoupling of central and peripheral effects underscores the critical importance of the terminal amine structure in directing the therapeutic application of the phenothiazine scaffold. For drug development professionals, this compound serves as a key lesson in how targeted modifications to a privileged scaffold can fine-tune receptor selectivity and therapeutic outcomes.
References
- 1. Thorazine (chlorpromazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethazine - Wikipedia [en.wikipedia.org]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. thecarlatreport.com [thecarlatreport.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
The Elusive Metabolites of Pipamazine: A Technical Guide Based on the Phenothiazine Class
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature dedicated to the metabolites of pipamazine and their specific biological activities is exceptionally scarce. This compound, a phenothiazine (B1677639) derivative formerly used as an antiemetic, was withdrawn from the market, which has limited subsequent research into its metabolic fate.[1] This guide, therefore, provides a comprehensive overview of the well-documented metabolic pathways and biological activities of related phenothiazine compounds, primarily promazine (B1679182) and chlorpromazine (B137089), to infer the likely metabolic profile of this compound. The experimental protocols and data presented are based on these analogous compounds and should be considered as a foundational framework for any future investigation into this compound metabolism.
Introduction to this compound and the Phenothiazine Class
This compound is a phenothiazine derivative that was previously marketed for the treatment of nausea and vomiting.[1] Like other phenothiazines, its chemical structure consists of a tricyclic ring system with a side chain. The metabolism of phenothiazines is extensive and complex, leading to a variety of metabolites with differing pharmacological and toxicological profiles. Understanding these metabolic pathways is crucial for drug development and for comprehending the overall effects of these compounds.
Inferred Metabolic Pathways of this compound
Based on the established metabolism of structurally similar phenothiazines such as promazine and chlorpromazine, the metabolic transformation of this compound is anticipated to occur through several key pathways:
-
N-Oxidation: The nitrogen atom in the piperidine (B6355638) ring of the side chain is susceptible to oxidation, forming an N-oxide metabolite.
-
Sulfoxidation: The sulfur atom within the phenothiazine ring system is a primary site of metabolism, leading to the formation of sulfoxide (B87167) derivatives.[2] This reaction is often reversible.
-
Aromatic Hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings of the phenothiazine nucleus, typically at the 3- and 7-positions. These hydroxylated metabolites are often pharmacologically active.
-
N-Dealkylation: The bond between the propyl side chain and the piperidine nitrogen may be cleaved, although this is generally a minor pathway for piperidine-containing phenothiazines compared to those with dimethylamino side chains.
-
Conjugation: The hydroxylated metabolites can undergo further conjugation reactions, primarily with glucuronic acid, to form more water-soluble compounds that are readily excreted.
The primary enzymes responsible for the oxidative metabolism of phenothiazines are the cytochrome P450 (CYP) isoenzymes, particularly CYP1A2, CYP3A4, and CYP2D6.[2][3][4][5]
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound based on known phenothiazine metabolism.
Biological Activity of Phenothiazine Metabolites
The biological activity of phenothiazine metabolites can differ significantly from the parent compound. For many phenothiazines, some metabolites retain pharmacological activity, while others are inactive or may contribute to adverse effects.
-
Sulfoxide Metabolites: Generally, sulfoxidation leads to a significant reduction or loss of antipsychotic activity.[6]
-
Hydroxylated Metabolites: Aromatic hydroxylation can result in metabolites that retain significant biological activity. For instance, 7-hydroxychlorpromazine (B195717) is an active metabolite of chlorpromazine.
-
N-Oxide Metabolites: N-oxidation typically results in metabolites with reduced pharmacological activity.[7]
Due to the lack of specific studies on this compound, the biological activities of its potential metabolites remain uncharacterized.
Quantitative Data on Phenothiazine Metabolism
The following table summarizes quantitative data on the metabolism of promazine, a structurally related phenothiazine. This data is provided to illustrate the typical metabolic profile of this class of drugs. No equivalent data is currently available for this compound.
| Parent Drug | Metabolite | Enzyme(s) Involved | Km (µM) | Vmax (nmol/mg/min) | Reference |
| Promazine | Promazine 5-sulfoxide | CYP1A2, CYP3A4 | - | - | [2] |
| Promazine | N-desmethylpromazine | CYP1A2, CYP2C19 | - | - | [2] |
Km and Vmax values are highly dependent on the specific experimental conditions and are not available in all cited literature.
Experimental Protocols for Studying Phenothiazine Metabolism
The following are generalized experimental protocols for the in vitro and analytical investigation of phenothiazine metabolism. These methods can be adapted for the study of this compound and its metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the primary metabolites of a phenothiazine compound and the CYP enzymes responsible for their formation.
Objective: To determine the metabolic profile of a phenothiazine drug in a human liver microsome model.
Materials:
-
Test phenothiazine compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
Control compounds and specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
Procedure:
-
Prepare a stock solution of the test phenothiazine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound, HLMs, and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of metabolites using LC-MS/MS.
-
To identify the responsible CYP isozymes, repeat the incubation with the inclusion of specific chemical inhibitors or by using recombinant human CYP enzymes.
Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To separate, identify, and quantify the parent phenothiazine and its metabolites.
Instrumentation:
-
HPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a set time to elute compounds of varying polarity.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, and full scan or product ion scan for metabolite identification.
-
MRM Transitions: Specific precursor-to-product ion transitions are determined for the parent drug and each potential metabolite.
Experimental Workflow for Phenothiazine Metabolism Studies
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay for the N-oxide metabolite of chlorpromazine in human plasma and its application to a pharmacokinetic study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipamazine's Effects on the Central Nervous System: A Technical Guide
Disclaimer: Pipamazine is a phenothiazine (B1677639) derivative that was withdrawn from the United States market in 1969 due to reports of hepatotoxicity.[1] Consequently, there is a significant scarcity of detailed, modern research on this compound. Much of the following information is based on the known pharmacology of the phenothiazine class of drugs and the limited available data for this compound itself. This guide is intended for research and informational purposes only.
Introduction
This compound is a phenothiazine derivative, chemically related to chlorpromazine (B137089), that was formerly used as an antiemetic for indications such as morning sickness and postoperative nausea and vomiting.[1] Unlike many other phenothiazines, this compound was reported to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects.[1] Its primary mechanism of action in the central nervous system (CNS) is believed to be antagonism of dopamine (B1211576) D2 receptors, a hallmark of the phenothiazine class.[2][3][4] This guide provides a technical overview of the known and inferred effects of this compound on the CNS, with a focus on its receptor pharmacology, potential signaling pathways, and the experimental methodologies relevant to its study.
Receptor Binding Profile and Pharmacology
The primary CNS effects of this compound are mediated by its interaction with various neurotransmitter receptors. While a comprehensive binding profile for this compound is not available in recent literature, data from older studies and compound databases provide some insight into its affinities.
Dopamine Receptor Antagonism
Like other phenothiazines, this compound is a dopamine receptor antagonist.[2][3] This action is central to both its therapeutic effects and potential side effects. The primary target is the D2 dopamine receptor.
-
D2 Receptor: Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem is the likely mechanism for its antiemetic effects. Blockade of D2 receptors in the mesolimbic pathway is associated with antipsychotic effects; however, this compound was noted to have weak activity in this regard.[1] Blockade of D2 receptors in the nigrostriatal pathway is responsible for extrapyramidal side effects, which were reported to be minimal with this compound.[1][5]
Other Receptor Interactions
Phenothiazines are known to interact with a variety of other receptors, which contributes to their broad range of effects and side effects.[2][5][6] Based on its chemical structure and the known profile of similar compounds, this compound likely has activity at the following receptors:
-
Alpha-Adrenergic Receptors: The reported side effect of hypotension (low blood pressure) with this compound strongly suggests a blocking effect on α1-adrenergic receptors.[1]
-
Serotonin (B10506) (5-HT) Receptors: Many phenothiazines interact with serotonin receptors. This interaction can modulate dopamine release and contribute to the overall pharmacological profile.[7][8]
-
Muscarinic Acetylcholine (B1216132) Receptors: Anticholinergic effects (e.g., dry mouth, constipation, blurred vision) are common with first-generation antipsychotics due to the blockade of muscarinic receptors.[2][9]
-
Histamine (B1213489) H1 Receptors: Blockade of H1 receptors is responsible for the sedative effects of many phenothiazines.[2]
Quantitative Data
The following table summarizes the available quantitative data on this compound's receptor binding affinities. It is important to note the limited nature of this data. For comparison, data for the related phenothiazine, chlorpromazine, are included where available, though it should be noted that chlorpromazine has strong antipsychotic effects.
| Target Receptor | This compound Ki (-log[M]) | This compound Ki (nM) | Chlorpromazine Ki (nM) (for comparison) |
| Dopamine D1A | 7.80 | 15.8 | ~10 |
| Dopamine D2 | 8.87 | 1.35 | ~1 |
| Alpha-2A Adrenergic | 7.60 | 25.1 | ~10 |
| Sigma non-opioid intracellular receptor 1 | 7.32 | 47.9 | Not readily available |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The -log[M] values were obtained from a single database and should be interpreted with caution.
Signaling Pathways
The interaction of this compound with G-protein coupled receptors (GPCRs), such as dopamine and adrenergic receptors, initiates intracellular signaling cascades.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this effect, thereby preventing the inhibition of adenylyl cyclase by dopamine. This disinhibition can lead to a relative increase in cAMP levels and modulation of downstream effectors like Protein Kinase A (PKA).
Alpha-1 Adrenergic Receptor Signaling
The α1-adrenergic receptor is a Gq-coupled receptor. Its activation by norepinephrine (B1679862) stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound's antagonism at this receptor would block these downstream effects, leading to vasodilation and a drop in blood pressure.
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for various receptors.
Objective: To determine the inhibition constant (Ki) of this compound for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic, muscarinic, and histamine receptor subtypes).
General Protocol:
-
Tissue Preparation: Homogenates of specific brain regions rich in the target receptor (e.g., striatum for D2 receptors) or cell lines expressing the recombinant receptor are prepared.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10]
Behavioral Assays in Animal Models
While this compound was noted for its lack of strong antipsychotic effects, its antiemetic properties and potential for sedation and motor side effects would have been assessed using animal models.
-
Apomorphine- or Copper Sulfate-Induced Emesis Model (in Dogs or Ferrets): To assess antiemetic activity. Animals are pre-treated with this compound or a vehicle, and then challenged with an emetic agent. The number of emetic episodes is recorded.
-
Locomotor Activity Test (in Rodents): To assess sedative or stimulant effects. Animals are placed in an open field, and their movement is tracked automatically. A reduction in movement suggests sedation.
-
Catalepsy Test (in Rodents): To assess the potential for extrapyramidal side effects. The time it takes for an animal to correct an externally imposed awkward posture is measured. Longer times indicate catalepsy, which is a predictor of Parkinsonian-like side effects.
Summary of CNS Effects
| CNS Effect | Likely Mechanism | Evidence/Inference |
| Antiemetic | D2 receptor antagonism in the chemoreceptor trigger zone (CTZ). | Primary therapeutic use of this compound.[1] A known mechanism for phenothiazines.[2] |
| Negligible Antipsychotic Activity | Weak D2 receptor antagonism in the mesolimbic pathway or other offsetting receptor interactions. | Noted in historical descriptions of the drug.[1] |
| Low Extrapyramidal Side Effects | Relatively low affinity for or rapid dissociation from D2 receptors in the nigrostriatal pathway. | A key feature mentioned in early reports.[1] |
| Hypotension | α1-adrenergic receptor antagonism. | A significant side effect reported in contemporary trials.[1] |
| Sedation (Potential) | H1 histamine receptor antagonism. | A common effect of first-generation phenothiazines.[2][5] |
| Anticholinergic Effects (Potential) | Muscarinic receptor antagonism. | A common side effect profile for this drug class.[9] |
| Hepatotoxicity | Unknown, but the reason for its market withdrawal.[1][11] | Led to the discontinuation of the drug.[1][11] |
Conclusion
This compound is a phenothiazine with a unique historical profile as an antiemetic with minimal antipsychotic and extrapyramidal effects. Its primary CNS mechanism is dopamine D2 receptor antagonism, supplemented by interactions with adrenergic and likely other neurotransmitter receptors. Due to its withdrawal from the market over five decades ago because of hepatotoxicity, detailed molecular and behavioral data are scarce. The information presented in this guide is a synthesis of the limited available data on this compound and the well-established pharmacology of the phenothiazine drug class. Further research, should it ever be undertaken, would be necessary to fully elucidate its complex interactions within the central nervous system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of phenothiazine-class antipsychotics on the function of α7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C21H24ClN3OS | CID 6761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Antiemetic Properties of Pipamazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pipamazine is a drug that was withdrawn from the United States market in 1969 due to safety concerns, specifically hepatotoxicity.[1] The information presented in this document is for historical and research purposes only and is based on limited publicly available data. It is not intended for clinical use or to guide therapeutic decisions.
Introduction
This compound, formerly marketed under trade names such as Mornidine, is a phenothiazine (B1677639) derivative that was historically used for its antiemetic properties.[1] Introduced in 1959, it was primarily indicated for the management of nausea and vomiting associated with pregnancy (morning sickness) and for postoperative nausea and vomiting (PONV).[1] As a member of the phenothiazine class, its mechanism of action is primarily attributed to its antagonism of dopamine (B1211576) receptors. However, like other phenothiazines, it likely interacts with a range of other neurotransmitter receptors, contributing to its therapeutic and adverse effect profile. This technical guide provides a comprehensive overview of the available scientific information regarding the antiemetic properties of this compound, with a focus on its pharmacology, available data, and the experimental context of its time.
Pharmacology and Mechanism of Action
This compound's antiemetic effects are believed to be mediated through its interaction with various neurotransmitter systems in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.
Receptor Binding Profile
Quantitative data on the receptor binding affinity of this compound is scarce. The following table summarizes the available Ki values, which represent the inhibition constant and are an inverse measure of binding affinity (a lower Ki indicates a higher affinity).
| Receptor Target | Ligand Used for Displacement | Tissue Source | Ki (nM) | Reference |
| Dopamine D1A Receptor | Not Specified | Not Specified | 15.8 | [2] |
| Dopamine D2 Receptor | Not Specified | Not Specified | 1.35 | [2] |
| Alpha-2A Adrenergic Receptor | Not Specified | Not Specified | 25.1 | [2] |
| Sigma non-opioid intracellular receptor 1 | Not Specified | Not Specified | 47.9 | [2] |
Note: The specific experimental conditions for these binding assays are not detailed in the available literature.
The high affinity for the dopamine D2 receptor is consistent with the primary mechanism of action for the antiemetic effects of phenothiazines.[3][4] Blockade of D2 receptors in the CTZ is a key pathway for inhibiting the induction of nausea and vomiting. The affinities for the alpha-2A adrenergic and sigma receptors may contribute to other pharmacological effects and potential side effects. The lack of data on serotonin, histamine, and muscarinic receptor binding represents a significant gap in the complete pharmacological profile of this compound.
Signaling Pathway
The primary antiemetic signaling pathway for this compound is presumed to be the antagonism of the dopamine D2 receptor in the chemoreceptor trigger zone.
Caption: Antiemetic mechanism of this compound via D2 receptor antagonism.
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound are not available in the contemporary scientific literature. However, based on the practices of the era (the 1950s and 1960s), the following represents a plausible reconstruction of the types of methodologies that would have been employed.
In Vitro Receptor Binding Assay (Hypothetical)
This protocol describes a generic radioligand binding assay typical for the mid-20th century to determine the affinity of a compound for a specific receptor.
Caption: Hypothetical workflow for a radioligand receptor binding assay.
Animal Model of Emesis (Hypothetical)
Animal models were crucial for the preclinical evaluation of antiemetic drugs. The dog was a commonly used species due to its robust emetic response to various stimuli.
Caption: Hypothetical workflow for an animal emesis study.
Clinical Data
Efficacy
This compound was marketed for the treatment of morning sickness and postoperative nausea and vomiting.[1] Advertising from the era claimed its effectiveness in these conditions. However, without access to the original clinical trial data, it is not possible to provide specific efficacy rates (e.g., percentage of patients with complete control of emesis) or to compare its efficacy directly with contemporary antiemetic agents.
Dosage and Administration
This compound was available in oral and intramuscular formulations.[1] Reports from comparative trials for postoperative nausea and vomiting mention "normal dosages," but the specific dosages used in these trials are not consistently reported in the available summaries.[1] One study on a related phenothiazine, metopimazine, for postoperative nausea and vomiting used an intravenous dose of 10 mg.
Adverse Effects and Withdrawal
Hepatotoxicity
The primary reason for the withdrawal of this compound from the U.S. market in 1969 was reports of hepatotoxicity (liver injury).[1] Phenothiazine-induced liver injury is often characterized as cholestatic jaundice, which typically develops within the first one to four weeks of therapy.[5] The mechanism is not fully understood but is thought to involve a combination of direct toxic effects and immune-mediated responses.[5]
Caption: Postulated mechanisms of phenothiazine-induced hepatotoxicity.
Hypotension
A significant adverse effect noted in contemporary comparative trials was hypotension (low blood pressure).[1] Blood pressure reductions of up to 70 mmHg were reported at normal dosages for postoperative use.[1] It was noted that reducing the dosage could mitigate the hypotensive effects while maintaining antiemetic efficacy.[1] This adverse effect is likely due to the blockade of alpha-adrenergic receptors, a known pharmacological action of many phenothiazines.
Extrapyramidal Symptoms
This compound was reported to produce few extrapyramidal side effects, which are a common concern with dopamine receptor antagonists, particularly those with high antipsychotic potency.[1] This suggests a degree of selectivity in its pharmacological profile, although the precise reasons for this are not well-documented.
Conclusion
This compound represents a historical example of a phenothiazine antiemetic that was ultimately withdrawn due to safety concerns. While it showed promise in treating nausea and vomiting, the risk of hepatotoxicity led to its discontinuation. The available data on its pharmacology are limited, reflecting the scientific standards and record-keeping of its time. This technical guide has synthesized the accessible information to provide a retrospective overview for research and drug development professionals. The case of this compound underscores the importance of thorough long-term safety monitoring in drug development and the evolution of our understanding of drug-induced toxicity.
References
- 1. Phenothiazine-induced cholestatic jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 3. Methodology of antiemetic trials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COMET Initiative | Methodology of antiemetic trials [comet-initiative.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Pipamazine In Vivo Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pipamazine is a phenothiazine-class drug that was withdrawn from the United States market in 1969 due to reports of liver injury.[1] Consequently, there is a significant scarcity of publicly available, detailed in vivo studies, particularly in rodent models. The following application notes and protocols are constructed based on the known pharmacology of this compound and related phenothiazine (B1677639) compounds and are intended to serve as a foundational guide for prospective research. The experimental designs and data presented are hypothetical and illustrative.
Introduction
This compound is a phenothiazine derivative formerly marketed as an antiemetic for indications such as morning sickness and postoperative nausea and vomiting.[1] Like other drugs in its class, its primary mechanism of action is understood to involve the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype, in the chemoreceptor trigger zone (CTZ) of the brain. While it exhibits negligible antipsychotic activity, its use was associated with side effects such as hypotension.[1] Due to its withdrawal from the market, modern preclinical data, including comprehensive in vivo rodent studies, are largely absent from scientific literature.[1]
These notes provide a theoretical framework for designing and conducting in vivo rodent studies to evaluate the antiemetic and potential sedative effects of this compound, drawing upon established methodologies for assessing phenothiazine pharmacology.
Hypothetical In Vivo Rodent Study: Antiemetic Efficacy
Objective
To assess the dose-dependent efficacy of this compound in a rodent model of chemotherapy-induced emesis.
Experimental Protocol
-
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250g
-
Acclimation: Animals should be acclimated to the facility for at least 7 days prior to experimentation, with ad libitum access to food and water.
-
-
Drug Preparation and Administration:
-
This compound is prepared in a sterile saline solution.
-
Administration is performed via intraperitoneal (IP) injection.
-
A vehicle control group (saline) and multiple dose groups of this compound (e.g., 1, 5, and 10 mg/kg) should be included.
-
-
Induction of Emesis:
-
Cisplatin (B142131), a standard emetogen, is administered via IP injection at a dose of 10 mg/kg to induce emetic responses.
-
This compound or vehicle is administered 30 minutes prior to cisplatin administration.
-
-
Behavioral Observation:
-
Following cisplatin administration, each animal is placed in an individual observation cage.
-
The number of retching and vomiting episodes is recorded by trained observers for a period of 4 hours.
-
Latency to the first emetic episode is also recorded.
-
-
Data Analysis:
-
The mean number of emetic episodes for each treatment group is calculated.
-
Statistical significance between the vehicle and this compound-treated groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
-
A p-value of <0.05 is considered statistically significant.
-
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on Cisplatin-Induced Emesis in Rats
| Treatment Group | Dose (mg/kg, IP) | Mean Number of Emetic Episodes (± SEM) | % Inhibition of Emesis |
| Vehicle (Saline) | - | 25 ± 2.5 | 0% |
| This compound | 1 | 18 ± 2.1* | 28% |
| This compound | 5 | 9 ± 1.5 | 64% |
| This compound | 10 | 4 ± 1.1 | 84% |
*p<0.05, **p<0.01 compared to vehicle control. SEM: Standard Error of the Mean.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for assessing the antiemetic efficacy of this compound.
Caption: Proposed mechanism of action for this compound as a D2 receptor antagonist.
References
Application Notes and Protocols for Cell-Based Assays to Determine Pipamazine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipamazine is a phenothiazine (B1677639) derivative that was formerly used as an antiemetic.[1] Like other compounds in this class, its mechanism of action is expected to involve antagonism of various G-protein coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and muscarinic acetylcholine (B1216132) receptors.[2] Due to its withdrawal from the market in 1969, there is limited publicly available data on its full pharmacological profile.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds at key receptor targets.
Key Cellular Targets and Signaling Pathways
This compound's activity can be profiled by assessing its antagonist affinity for dopamine D2, serotonin 5-HT2A, and muscarinic acetylcholine M1 receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are coupled to Gαq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Muscarinic Acetylcholine M1 Receptor Signaling
Similar to 5-HT2A receptors, muscarinic M1 receptors are coupled to Gαq proteins, activating the PLC-IP3-DAG pathway and leading to increased intracellular calcium.
References
Application Notes and Protocols for High-Throughput Screening of Pipamazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Pipamazine derivatives to identify and characterize novel drug candidates targeting G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.
Introduction to this compound and its Derivatives
This compound is a phenothiazine (B1677639) derivative that was formerly used as an antiemetic.[1][2] Like other phenothiazines, its mechanism of action is believed to involve the antagonism of dopamine and serotonin receptors.[3][4] The development of novel this compound derivatives offers the potential for identifying compounds with improved therapeutic profiles, such as enhanced selectivity, reduced off-target effects, and novel pharmacological activities. High-throughput screening is an essential tool for efficiently evaluating large libraries of these derivatives to identify promising lead compounds.[5][6]
Data Presentation: Representative Pharmacological Data of Phenothiazine Derivatives
Due to the limited availability of specific quantitative data for a broad range of this compound derivatives in the public domain, the following tables present representative pharmacological data for other phenothiazine derivatives and related compounds that target dopamine and serotonin receptors. This data can serve as a benchmark for interpreting HTS results of novel this compound analogs.
Table 1: Inhibitory Constants (Ki) of Representative Phenothiazines at Dopamine Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| Chlorpromazine | 15 | 1.2 | 2.4 | 7.2 |
| Fluphenazine | 1.0 | 0.4 | 0.2 | 1.5 |
| Perphenazine | 1.2 | 0.3 | 0.1 | 0.8 |
| Thioridazine | 10 | 3.5 | 1.2 | 25 |
| Trifluoperazine | 2.5 | 0.8 | 0.5 | 2.1 |
Table 2: Inhibitory Constants (Ki) of Representative Phenothiazines at Serotonin Receptors
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | 5-HT6 Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |
| Chlorpromazine | 25 | 2.5 | 15 | 120 | 55 |
| Fluphenazine | 120 | 1.8 | 10 | 250 | 80 |
| Perphenazine | 80 | 1.1 | 5 | 150 | 40 |
| Thioridazine | 50 | 5.2 | 25 | 80 | 30 |
| Trifluoperazine | 150 | 2.1 | 8 | 300 | 100 |
Table 3: IC50 Values of Representative Dopamine Receptor Antagonists
| Compound | D2 Receptor IC50 (nM) |
| Haloperidol | 0.06 |
| Clozapine | 450.0 |
| Trifluoperazine | 1.2 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their high-throughput screening.
Experimental Protocols
Primary High-Throughput Screening: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
This protocol is designed to identify antagonists of Gq-coupled receptors by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the target Gq-coupled receptor (e.g., 5-HT2A).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
This compound derivative library (e.g., 10 mM stock in DMSO).
-
Agonist for the target receptor (e.g., serotonin for 5-HT2A).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in assay buffer.
-
Using an automated liquid handler, add the diluted compounds to the assay plates.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the fluorescent plate reader.
-
Start recording the baseline fluorescence.
-
Inject the agonist into each well and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to controls (vehicle and a known antagonist).
-
Identify "hits" as compounds that inhibit the agonist-induced calcium flux by a certain threshold (e.g., >50%).
-
Secondary High-Throughput Screening: cAMP Assay for Gi/o-Coupled Receptors (e.g., D2 Dopamine Receptor)
This protocol is used to confirm and characterize the activity of hits on Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the target Gi/o-coupled receptor (e.g., D2).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound derivative library.
-
Agonist for the target receptor (e.g., dopamine for D2).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
384-well white assay plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into 384-well plates and incubate overnight.
-
Compound and Agonist Addition:
-
Prepare dilutions of the hit compounds from the primary screen.
-
Prepare a solution containing the agonist and forskolin in assay buffer.
-
Add the diluted compounds to the cells, followed by the agonist/forskolin mixture.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for each compound.
-
Calculate the IC50 value for each active compound.
-
Tertiary Assay: β-Arrestin Recruitment Assay
This assay provides an alternative or complementary readout for GPCR activation and can identify biased ligands.
Materials:
-
U2OS cells stably co-expressing the target receptor fused to a peptide tag and β-arrestin fused to a complementary enzyme fragment (e.g., DiscoveRx PathHunter).
-
Assay buffer.
-
This compound derivative library.
-
Agonist for the target receptor.
-
Detection reagents for the enzyme complementation assay.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the cells in 384-well white plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the compounds to the assay plates.
-
Agonist Stimulation: Add the agonist to the plates and incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal.
-
Data Analysis:
-
Generate dose-response curves.
-
Calculate IC50 values to determine the potency of the compounds in inhibiting agonist-induced β-arrestin recruitment.
-
Conclusion
The high-throughput screening of this compound derivatives using a combination of these assays will enable the efficient identification and characterization of novel compounds with desired pharmacological profiles. The provided protocols and representative data serve as a valuable resource for researchers in the field of drug discovery and development. Further optimization of these protocols may be necessary depending on the specific characteristics of the derivative library and the target receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pipamazine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Pipamazine in plasma. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents established methodologies for structurally similar phenothiazine (B1677639) derivatives. These protocols, primarily based on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), can serve as a robust starting point for the development and validation of a specific assay for this compound.
Overview of Analytical Techniques
The quantification of antipsychotic drugs like this compound in biological matrices such as plasma requires sensitive and selective analytical methods. The most commonly employed techniques are chromatography-based, offering high resolution and specificity.
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique. While potentially less sensitive than mass spectrometry, it can be a cost-effective and reliable option.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. It allows for the simultaneous determination of a drug and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it may require derivatization of the analyte to improve volatility and thermal stability.
Sample Preparation: A Critical Step
Effective sample preparation is crucial for accurate and reproducible results in bioanalysis. The primary goals are to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.
Commonly used sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma sample into an immiscible organic solvent based on its differential solubility.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte, while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for analytical methods developed for phenothiazine derivatives, which can be considered as target parameters for a this compound assay.
Table 1: Performance of LC-MS/MS Methods for Related Antipsychotics in Plasma
| Parameter | Prochlorperazine | Alimemazine | Chlorpromazine |
| Linearity Range | 0.01 - 40 µg/L | 20.013 - 10006.551 pg/mL | 0.5 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/L | 20.013 pg/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 7.0% | 0.98 - 4.50% | 2.4 - 5.8% |
| Inter-day Precision (%CV) | < 9.0% | 1.57 - 5.72% | 3.6 - 9.9% |
| Intra-day Accuracy (%) | 99 - 104% | 93.82 - 99.02% | 96.9 - 102.5% |
| Inter-day Accuracy (%) | 99 - 105% | 101.78 - 106.96% | 94.1 - 100.3% |
| Recovery (%) | Not Reported | 77.77% | Not Reported |
Table 2: Performance of GC-MS and HPLC Methods for Related Drugs in Plasma
| Parameter | Phenothiazine Derivatives (GC-MS) | Chlorpromazine (HPLC) | Memantine (HPLC with Derivatization) |
| Linearity Range | Not Specified | 1 - 15 ng/mL | 2 - 80 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 - 2.0 ng/0.1 mL | 1 ng/mL | 2 ng/mL |
| Intra-day Precision (%CV) | < 11% | Not Reported | < 8% |
| Inter-day Precision (%CV) | < 11% | Not Reported | < 8% |
| Accuracy (%) | Not Reported | Favorable correlation with RIA (r=0.993) | Not Reported |
| Recovery (%) | 91 - 95% | Not Reported | 82.8% |
Experimental Protocols
The following are detailed protocols that can be adapted for the quantification of this compound in plasma. Note: These protocols require validation for this compound to ensure they meet the necessary performance characteristics for the intended application.
Protocol 1: LC-MS/MS Method
This protocol is based on established methods for other antipsychotic drugs and is recommended for its high sensitivity and selectivity.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample, like a deuterated analog).
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether/dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the compounds into the mass spectrometer.
4. Bioanalytical Method Validation
The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Protocol 2: GC-MS Method
This protocol provides an alternative to LC-MS/MS, particularly if derivatization is not a concern.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load 0.5 mL of the plasma sample (pre-treated with a buffer to adjust pH).
-
Wash the cartridge with water to remove interfering substances.
-
Dry the cartridge thoroughly.
-
Elute the analyte and IS with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporate the eluate to dryness.
-
Reconstitute in a small volume of a suitable solvent for GC injection.
2. GC-MS Conditions
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5MS) is often used.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Protocol 3: HPLC-UV Method
This protocol is a more accessible method that can be suitable for applications where the high sensitivity of MS is not required.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS.
-
Add 600 µL of cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance.
Conclusion
The protocols and data presented provide a comprehensive starting point for the development and validation of an analytical method for the quantification of this compound in plasma. While these methods are based on established procedures for structurally related compounds, it is imperative to perform a full method validation for this compound to ensure the reliability and accuracy of the results for its intended use in research, clinical, or drug development settings. The choice of the most appropriate technique will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
Application Notes and Protocols: Pipamazine for Inducing Experimental Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipamazine is a phenothiazine (B1677639) derivative that was formerly used as an antiemetic.[1] It was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity.[1] While direct and extensive experimental protocols for inducing hepatotoxicity with this compound are not widely published, its structural similarity to other well-studied hepatotoxic phenothiazines, such as chlorpromazine (B137089), allows for the development of proposed experimental models.[1][2] This document provides a detailed, albeit proposed, protocol for the use of this compound in inducing experimental hepatotoxicity, drawing parallels from established methods with chlorpromazine. These notes are intended to guide researchers in developing a validated model for studying the mechanisms of drug-induced liver injury (DILI).
Mechanism of Phenothiazine-Induced Hepatotoxicity
The liver injury caused by phenothiazines like chlorpromazine is generally considered idiosyncratic and can manifest as cholestatic or mixed hepatocellular-cholestatic injury.[3][4] The proposed mechanisms involve both metabolic and immunologic factors.
-
Metabolic Activation: Phenothiazines are metabolized in the liver by cytochrome P450 enzymes to form reactive metabolites.[5][6] These reactive intermediates can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[5]
-
Immune-Mediated Injury: The clinical features of phenothiazine-induced hepatotoxicity, such as fever and eosinophilia, suggest a hypersensitivity reaction.[4] It is hypothesized that the reactive metabolites may act as haptens, forming adducts with proteins that are recognized as neoantigens by the immune system, triggering an inflammatory response.
Proposed Experimental Protocol for this compound-Induced Hepatotoxicity
This protocol is adapted from established models of chlorpromazine-induced liver injury in rodents.[7][8] It is crucial to note that dose-finding studies are essential to determine the optimal dose of this compound for inducing consistent and reproducible hepatotoxicity in the chosen animal model.
Animal Model
-
Species: Male C57BL/6 mice (8-10 weeks old) are a commonly used strain for DILI studies.[7][8]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Dosage and Administration
-
Proposed this compound Dose: Based on related compounds, a starting dose range of 5-15 mg/kg body weight is suggested. A dose-escalation study is necessary to identify a non-lethal dose that induces significant liver injury.
-
Vehicle: this compound can be dissolved in sterile saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering drugs in DILI models to ensure direct and rapid absorption.[8]
Experimental Workflow
A general workflow for a this compound-induced hepatotoxicity study is outlined below:
Caption: Proposed experimental workflow for this compound-induced hepatotoxicity.
Monitoring and Sample Collection
-
Clinical Signs: Monitor animals for signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Blood Sampling: Collect blood via cardiac puncture or tail vein at specified time points (e.g., 24 hours post-dosing) for serum biochemical analysis.
-
Tissue Harvesting: Euthanize animals at the end of the study period and perfuse the liver with saline. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
Assessment of Hepatotoxicity
Biochemical Markers
Serum levels of liver enzymes are key indicators of hepatotoxicity.[9][10][11]
| Marker | Abbreviation | Significance |
| Alanine Aminotransferase | ALT | A sensitive indicator of hepatocellular injury.[9] |
| Aspartate Aminotransferase | AST | Also indicates hepatocellular damage, but is less specific than ALT.[9] |
| Alkaline Phosphatase | ALP | An indicator of cholestatic injury.[9] |
| Total Bilirubin | TBIL | Elevated levels suggest impaired liver function and cholestasis.[9] |
Histopathological Evaluation
Formalin-fixed, paraffin-embedded liver sections should be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology. Key features to evaluate include:[12][13][14]
-
Hepatocellular necrosis and apoptosis
-
Inflammatory cell infiltration
-
Cholestasis (bile plugs)
-
Steatosis (fatty change)
Putative Signaling Pathway in Phenothiazine-Induced Hepatotoxicity
The following diagram illustrates a potential signaling pathway involved in phenothiazine-induced liver injury, based on studies with chlorpromazine.
Caption: Putative signaling pathway of phenothiazine-induced hepatotoxicity.
Conclusion and Future Directions
While this compound has a documented history of causing liver injury in humans, its use as an experimental model for hepatotoxicity is not well-established.[1] The protocols and pathways described here are based on data from the closely related compound, chlorpromazine, and provide a strong starting point for developing a validated this compound-induced hepatotoxicity model. Future research should focus on dose-response studies in various animal models to characterize the nature and severity of liver injury induced by this compound. A well-defined model would be a valuable tool for investigating the specific mechanisms of phenothiazine hepatotoxicity and for screening potential hepatoprotective agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Psychotropic drugs and liver disease: A critical review of pharmacokinetics and liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deleterious effects of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine-induced hepatotoxicity during inflammation is mediated by TIRAP-dependent signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine-induced hepatotoxicity during inflammation is mediated by TIRAP-dependent signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Histological patterns in drug-induced liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Pipamazine-Induced Liver Injury
Introduction
Pipamazine, a phenothiazine (B1677639) derivative formerly used as an antiemetic, was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity.[1] While specific research on this compound-induced liver injury is limited, its chemical relationship to other hepatotoxic phenothiazines, such as chlorpromazine, provides a framework for investigating its potential mechanisms of liver damage.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study this compound-induced liver injury using established in vitro and in vivo models. The protocols outlined below are based on methodologies commonly employed for assessing drug-induced liver injury (DILI) and have been adapted for the specific investigation of this compound.
In Vitro Assessment of this compound Hepatotoxicity
In vitro models are essential for elucidating the direct cytotoxic effects of a compound on liver cells and for mechanistic studies.[3][4] Commonly used models include primary human hepatocytes and human liver-derived cell lines like HepG2 and HepaRG.[5][6][7]
Cell Viability Assays
Objective: To determine the dose-dependent cytotoxic effects of this compound on hepatocytes.
Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 or HepaRG cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) in cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Table 1: Illustrative Quantitative Data for this compound Cytotoxicity (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.0 |
| 1 | 92 ± 5.5 | 88 ± 4.7 | 81 ± 5.3 |
| 10 | 81 ± 6.1 | 72 ± 5.9 | 60 ± 6.2 |
| 50 | 65 ± 5.8 | 51 ± 6.3 | 38 ± 5.7 |
| 100 | 42 ± 6.4 | 28 ± 5.5 | 15 ± 4.9 |
| 200 | 21 ± 4.7 | 10 ± 3.9 | 5 ± 2.1 |
Assessment of Liver Function Markers
Objective: To measure the release of liver enzymes, indicating hepatocellular damage.
Protocol: ALT and AST Measurement
-
Follow the cell seeding and this compound treatment steps as described in the MTT assay protocol.
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.
-
Use commercially available colorimetric assay kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant, following the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the enzyme activity based on a standard curve.
Table 2: Illustrative Data for Liver Enzyme Leakage
| This compound Concentration (µM) | ALT Activity (U/L) | AST Activity (U/L) |
| 0 (Vehicle Control) | 25 ± 3.1 | 30 ± 4.2 |
| 10 | 45 ± 4.5 | 58 ± 5.1 |
| 50 | 110 ± 9.8 | 135 ± 11.3 |
| 100 | 250 ± 21.7 | 290 ± 25.6 |
Mechanistic Assays
Based on studies of related compounds, this compound-induced liver injury may involve oxidative stress and mitochondrial dysfunction.[5][8]
Protocol: Measurement of Reactive Oxygen Species (ROS)
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for a shorter duration (e.g., 1-6 hours).
-
After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
Protocol: Assessment of Mitochondrial Membrane Potential (MMP)
-
Treat cells with this compound as described previously.
-
After treatment, incubate the cells with a fluorescent probe such as JC-1 or TMRE according to the manufacturer's protocol.
-
Measure the fluorescence using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.
Experimental Workflow for In Vitro Studies
In Vivo Assessment of this compound Hepatotoxicity
Animal models are crucial for understanding the systemic effects of a drug and for evaluating liver injury in a physiological context. Rodent models are commonly used for this purpose.
Acute Toxicity Study in Rodents
Objective: To evaluate the acute hepatotoxic effects of this compound in a rodent model.
Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
This compound Administration: Administer this compound orally or via intraperitoneal injection at various doses (e.g., 10, 50, 100 mg/kg). Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity for up to 14 days.
-
Sample Collection: At 24 and 48 hours post-administration, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue.
-
Serum Analysis: Measure serum levels of ALT and AST.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological examination.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and analysis of genes related to oxidative stress and apoptosis (e.g., by qRT-PCR).
Table 3: Illustrative Data from In Vivo Acute Toxicity Study
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Histopathological Score (0-4) |
| Vehicle Control | 40 ± 5 | 55 ± 7 | 0.2 ± 0.1 |
| This compound (10 mg/kg) | 65 ± 8 | 80 ± 10 | 0.8 ± 0.3 |
| This compound (50 mg/kg) | 250 ± 30 | 310 ± 42 | 2.5 ± 0.5 |
| This compound (100 mg/kg) | 580 ± 65 | 690 ± 78 | 3.8 ± 0.4 |
Potential Signaling Pathways in this compound-Induced Liver Injury
Based on the mechanisms of DILI induced by related compounds, this compound may trigger hepatotoxicity through the activation of stress-activated protein kinases and induction of mitochondrial permeability transition.[5][8]
Proposed Signaling Pathway
Conclusion
The provided application notes and protocols offer a structured approach to investigating the hepatotoxicity of this compound. Although direct studies on this compound are scarce, the methodologies and mechanistic insights derived from related phenothiazine and piperazine (B1678402) compounds serve as a valuable foundation for future research. A combination of in vitro and in vivo studies is essential to fully characterize the DILI potential of this compound and to elucidate the underlying molecular mechanisms. This will contribute to a better understanding of the risks associated with this class of compounds and aid in the development of safer pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Psychotropic drugs and liver disease: A critical review of pharmacokinetics and liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipamazine: A Versatile Tool for Interrogating Dopamine Receptor Function
For Immediate Release
Pipamazine, a phenothiazine (B1677639) derivative, has emerged as a valuable pharmacological tool for researchers investigating the complex roles of dopamine (B1211576) receptors in the central nervous system. Its distinct binding profile and antagonist activity at dopamine D2-like receptors make it a suitable compound for elucidating the signaling pathways and physiological functions mediated by these receptors. This document provides detailed application notes and experimental protocols for the use of this compound in dopamine receptor research, aimed at researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
This compound exhibits a notable affinity for dopamine D1 and D2 receptors. While comprehensive data across all dopamine receptor subtypes remains to be fully elucidated, available information indicates a higher affinity for the D2 receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D1 | ~15.8 nM |
| Dopamine D2 | ~1.35 nM |
| Dopamine D3 | Data not available |
| Dopamine D4 | Data not available |
| Dopamine D5 | Data not available |
This data is compiled from publicly available databases and may vary depending on the experimental conditions.
Application Notes
This compound's utility as a research tool stems from its ability to selectively block D2-like dopamine receptors. This antagonism can be leveraged in a variety of in vitro and in vivo experimental paradigms to:
-
Characterize D2-like receptor signaling: By blocking the effects of endogenous dopamine or synthetic agonists, this compound allows for the isolation and study of signaling pathways downstream of D2-like receptor activation. This includes the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels, as well as effects on intracellular calcium mobilization.
-
Investigate the physiological roles of D2-like receptors: In vivo studies using this compound can help to unravel the contribution of D2-like receptors to various physiological and behavioral processes, including motor control, cognition, and reward.
-
Screen for novel dopaminergic compounds: this compound can be used as a reference antagonist in competitive binding assays and functional screens to identify and characterize new ligands targeting dopamine receptors.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study dopamine receptor function.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for dopamine receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the dopamine receptor subtype of interest (e.g., D1, D2).
-
Radioligand specific for the dopamine receptor subtype (e.g., [³H]-Spiperone for D2 receptors).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of the appropriate this compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for D2-like Receptor Antagonism
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production mediated by Gi-coupled D2-like receptors.[1]
Materials:
-
HEK293 or CHO cells stably expressing the dopamine D2 receptor.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Dopamine or a selective D2-like receptor agonist (e.g., Quinpirole).
-
This compound.
-
cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based).[1]
-
White, opaque 96-well microplates.[1]
Procedure:
-
Seed the cells into a 96-well plate and incubate overnight.[1]
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Pre-treat the cells with the this compound dilutions for 15-30 minutes at 37°C.
-
Add Forskolin (to stimulate adenylyl cyclase) and the D2-like receptor agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for 15-30 minutes at 37°C.[1]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.[1]
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Behavioral Assessment: Catalepsy Test
This protocol is used to assess the potential for this compound to induce catalepsy, a behavioral state characterized by immobility and waxy flexibility, which is often associated with D2 receptor blockade.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
This compound solution.
-
Vehicle control (e.g., saline with a small amount of Tween 80).
-
Horizontal bar (e.g., 1 cm diameter, elevated 9 cm from the surface).
-
Stopwatch.
Procedure:
-
Administer this compound or vehicle to the rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) should be set.
-
A positive cataleptic response is typically defined as the rat remaining on the bar for a minimum duration (e.g., 20 seconds).
-
Record the descent latency for each rat at each time point.
-
Analyze the data to determine the dose- and time-dependent effects of this compound on catalepsy induction.
Conclusion
This compound serves as a potent and selective tool for the investigation of dopamine D2-like receptor pharmacology. The protocols outlined in this document provide a framework for researchers to utilize this compound effectively in their studies, contributing to a deeper understanding of the intricate roles of dopamine signaling in health and disease. As with any pharmacological tool, careful dose-response studies and appropriate control experiments are essential for the robust interpretation of experimental results.
References
Protocol for Pipamazine Administration in Animal Studies: A Generalized Approach for Phenothiazine-Class Compounds
Disclaimer: Information regarding specific administration protocols for Pipamazine is scarce due to its withdrawal from the market and limited recent research. The following application notes and protocols are based on data from related phenothiazine (B1677639) compounds, primarily chlorpromazine (B137089), and are intended to provide a general framework for researchers. It is imperative to conduct dose-ranging and toxicity studies for this compound specifically before commencing any large-scale experiments.
Introduction
This compound is a phenothiazine derivative formerly used as an antiemetic.[1] Like other phenothiazines, its mechanism of action is believed to involve the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype.[2] This document provides a generalized protocol for the administration of phenothiazine-class compounds in animal studies, with a focus on rodent models. The provided methodologies are compiled from studies on chlorpromazine and other typical antipsychotics and should be adapted for this compound with appropriate scientific justification and preliminary safety assessments.
Data Presentation: Representative Dosing and Pharmacokinetics of Phenothiazines
The following tables summarize quantitative data for chlorpromazine, a structurally related phenothiazine, to serve as a starting point for experimental design with this compound.
Table 1: Representative Dosages of Chlorpromazine in Rodent Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Indication/Application | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 1, 3, 10 | Induction of catalepsy, behavioral studies | [3] |
| Rat | Oral | 12.5, 25, 50, 100 | Reproduction studies | [4] |
| Mouse | Intraperitoneal (i.p.) | 10 | Sedation for pupillary light reflex imaging | [5] |
Table 2: Representative Pharmacokinetic Parameters of Chlorpromazine in Animal Models
| Animal Model | Route of Administration | Elimination Half-Life (t½) | Total Body Clearance | Volume of Distribution (Vd) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rat | Intravenous (i.v.) | Not Specified | Not Specified | Not Specified |[6] | | Goat | Intravenous (i.v.) | 1.51 ± 0.48 h | 80 ± 25 ml/min/kg | Not Specified |[7] |
Note: Pharmacokinetic parameters can vary significantly based on species, dose, and formulation.
Experimental Protocols
Materials
-
This compound (or other phenothiazine compound)
-
Vehicle (e.g., sterile saline, distilled water, 0.5% carboxymethylcellulose)
-
Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Administration equipment (e.g., gavage needles, syringes, i.p. injection needles)
-
Behavioral testing apparatus (e.g., catalepsy bar)
-
Standard laboratory equipment
Drug Preparation
-
Determine the desired concentration of the phenothiazine solution based on the target dose and the average weight of the animals.
-
Weigh the appropriate amount of the compound.
-
Dissolve the compound in the chosen vehicle. Sonication may be required to aid dissolution.
-
For parenteral administration, the solution must be sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter.
-
Store the prepared solution according to the manufacturer's recommendations, protected from light, as phenothiazines can be light-sensitive.[8]
Animal Handling and Dosing
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
The route of administration should be chosen based on the experimental goals and the pharmacokinetic properties of the compound. Common routes for phenothiazines include oral (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intramuscular (i.m.).[4][9]
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the drug solution slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Properly restrain the animal, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
Example Behavioral Assessment: Catalepsy Bar Test
This test is commonly used to assess the extrapyramidal side effects of antipsychotic drugs.[10]
-
Administer the phenothiazine compound to the test animals and a vehicle to the control group.
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal's forepaws on a horizontal bar raised approximately 9-10 cm from the surface.[11]
-
Measure the time it takes for the animal to remove both paws from the bar (descent latency).
-
A cut-off time (e.g., 120 or 180 seconds) is typically set, and animals remaining on the bar for this duration are assigned the maximum score.[11]
-
Record the descent latency for each animal at each time point.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of phenothiazines as D2 receptor antagonists.
Experimental Workflow
References
- 1. Pharmacokinetics of chlorpromazine-induced miotic response in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic analysis of chlorpromazine in rat serum, cerebrospinal fluid and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and dosage of chlorpromazine in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazine - Wikipedia [en.wikipedia.org]
- 9. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for Pipamazine detection
An LC-MS/MS Application Note for the Sensitive and Selective Quantification of Pipamazine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a phenothiazine (B1677639) antipsychotic drug primarily used as an antiemetic. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical methods due to its high sensitivity, selectivity, and speed.[1] This application note details a robust LC-MS/MS method for the determination of this compound in human plasma.
The method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for clinical research and drug development applications.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar phenothiazine or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.[2]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Refer to Table 1 for proposed transitions for this compound and a potential IS. |
Data Presentation
Quantitative data for the is summarized below. These values are representative of typical performance for similar antipsychotic drug assays.[3][4]
Table 1: Proposed MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 402.2 | 113.1 (Quantifier) | 80 V | 35 eV |
| 402.2 | 212.1 (Qualifier) | 80 V | 40 eV | |
| Internal Standard | Dependent on IS | Dependent on IS | To be optimized | To be optimized |
Table 2: Method Validation Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 92.5% - 108.3% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 10% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. ijsr.net [ijsr.net]
- 2. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Pipamazine-Induced Cholestasis Model
References
- 1. Piperazine hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury [mdpi.com]
- 9. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversibility of hepatic fibrosis in experimentally induced cholestasis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorpromazine-induced perturbations of bile acids and free fatty acids in cholestatic liver injury prevented by the Chinese herbal compound Yin-Chen-Hao-Tang - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 20. ueg.eu [ueg.eu]
Troubleshooting & Optimization
Pipamazine in DMSO: A Technical Support Guide
This technical support center provides guidance on the solubility and stability of pipamazine in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in DMSO?
Specific quantitative solubility data for this compound in DMSO is limited. However, it is qualitatively described as slightly soluble in DMSO.[1] To provide a frame of reference, the table below includes solubility data for other structurally related phenothiazine (B1677639) compounds, chlorpromazine (B137089) and thioridazine, in DMSO.
2. How should I prepare a stock solution of this compound in DMSO?
Due to the limited specific solubility data, it is recommended to first determine the approximate solubility in your specific lot of DMSO. A general protocol for this is provided in the "Experimental Protocols" section. For initial experiments, you can attempt to prepare a stock solution in the range of 1-10 mM and observe for complete dissolution. The use of sonication and gentle warming (be cautious of degradation) can aid in dissolution.
3. What is the stability of this compound in DMSO?
There is no specific, publicly available data on the long-term, short-term, or freeze-thaw cycle stability of this compound in DMSO solution. The stability of any compound in DMSO is highly dependent on its specific chemical structure, the purity of the DMSO, and storage conditions.[2] Phenothiazine derivatives can be susceptible to oxidation and light-induced degradation.
4. How should I store this compound stock solutions in DMSO?
To maximize the stability of your this compound in DMSO stock solution, follow these best practices:
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
-
Moisture Control: Use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture, as water can affect compound stability.[3]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
5. How many times can I freeze-thaw my this compound in DMSO stock solution?
It is best to avoid multiple freeze-thaw cycles.[2] If unavoidable, it is recommended to limit them to a minimum. A general study on various compounds in DMSO showed that some are stable for up to 11 freeze-thaw cycles, but this is highly compound-dependent.[3] For critical experiments, it is always best to use a fresh aliquot or a solution that has undergone a limited and controlled number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in DMSO. | The concentration may be too high for the solubility in your specific grade of DMSO. | Try to prepare a more dilute solution. Use of a vortex mixer or sonication bath can aid dissolution. Gentle warming can be attempted, but monitor for any color change which might indicate degradation. |
| The this compound solution changes color over time. | This could be a sign of compound degradation, possibly due to oxidation or light exposure. | Prepare fresh solutions and ensure they are protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading in the DMSO stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. Perform a stability test on your stock solution (see Experimental Protocols). |
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table presents solubility data for structurally similar phenothiazine compounds to serve as a reference.
Table 1: Solubility of Related Phenothiazine Compounds in DMSO
| Compound | Molecular Formula | Solubility in DMSO (approx.) |
| Chlorpromazine Hydrochloride | C₁₇H₁₉ClN₂S·HCl | ~30 mg/mL |
| Thioridazine Hydrochloride | C₂₁H₂₆N₂S₂·HCl | ~25 mg/mL |
Note: This data is for related compounds and should be used as an estimation only. The actual solubility of this compound may vary.
Experimental Protocols
Protocol for Determining this compound Solubility in DMSO
Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vials with screw caps
-
Vortex mixer
-
Sonicator bath
-
Constant temperature shaker
-
Analytical balance
-
HPLC or other suitable analytical instrument
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of anhydrous DMSO.
-
Tightly cap the vial and vortex thoroughly.
-
Place the vial in a constant temperature shaker (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
After equilibration, observe the vial for any undissolved solid. If all solid has dissolved, add more this compound and repeat from step 2.
-
Once undissolved solid is present after equilibration, centrifuge the vial to pellet the excess solid.
-
Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or other suitable analytical method.
-
Calculate the original concentration in the DMSO supernatant to determine the saturation solubility.
Protocol for Assessing this compound Stability in DMSO
Objective: To evaluate the stability of a this compound stock solution in DMSO under specific storage conditions.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
HPLC or other suitable analytical instrument
-
Storage vials (amber)
-
-20°C freezer, 4°C refrigerator, and room temperature bench space
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.
-
Analyze the initial concentration (T=0) of the stock solution using a validated HPLC method.
-
Aliquot the stock solution into multiple amber vials.
-
Short-Term Stability: Store aliquots at room temperature and 4°C. Analyze the concentration at various time points (e.g., 24, 48, 72 hours).
-
Long-Term Stability: Store aliquots at -20°C. Analyze the concentration at various time points (e.g., 1, 2, 4 weeks, and monthly thereafter).
-
Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles (freeze at -20°C, thaw at room temperature). Analyze the concentration after 1, 3, 5, and 10 cycles.
-
Compare the measured concentrations at each time point and cycle to the initial (T=0) concentration. A significant decrease in concentration indicates instability under those conditions.
Visualizations
Caption: Experimental workflow for determining solubility and assessing stability.
Caption: Key factors influencing the stability of this compound in DMSO solutions.
References
Technical Support Center: Overcoming Pipamazine Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Pipamazine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound, dissolved in DMSO, precipitating immediately after I add it to my cell culture medium?
A1: This is a common issue known as "concentration shock" or "solvent shock." this compound is a hydrophobic (lipophilic) compound with poor aqueous solubility.[1] While it dissolves readily in an organic solvent like DMSO, the rapid dilution into the aqueous environment of your culture medium drastically lowers the DMSO concentration. The aqueous medium cannot maintain the poorly soluble this compound in a dissolved state, causing it to precipitate.[1]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding this compound's properties is crucial for troubleshooting. It is a weak base with low water solubility. Key data is summarized below.
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 401.95 g/mol | Standard for concentration calculations. |
| XLogP3 | 4.4 | Indicates high lipophilicity and predicts low aqueous solubility.[2][3] |
| pKa | 8.60 (Uncertain) | As a weak base, this compound's solubility is pH-dependent.[4] At typical culture media pH (~7.4), it will be predominantly in its less soluble, un-ionized form. |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Requires an organic solvent for stock solutions.[4] |
Q3: Can the type of cell culture medium itself contribute to precipitation?
A3: Yes. Cell culture media are complex solutions containing salts, amino acids, vitamins, and often serum. High concentrations of salts can sometimes reduce the solubility of hydrophobic compounds through a "salting-out" effect. Furthermore, interactions with media components, pH shifts during cell metabolism, and temperature fluctuations can all contribute to delayed precipitation.[5][6]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity. For sensitive cell lines, this may need to be even lower (e.g., <0.1%). It is essential to always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guides
This guide addresses both immediate and delayed precipitation of this compound in cell culture.
Issue 1: Immediate Precipitation Upon Dilution
-
Problem: A visible precipitate or cloudiness appears immediately when the this compound DMSO stock is added to the culture medium.
-
Potential Cause: Concentration shock due to rapid solvent change and exceeding the aqueous solubility limit of this compound.[1][7]
-
Solutions:
-
Optimize Dilution Technique: Instead of adding the stock solution directly, try a stepwise dilution. First, pre-dilute the DMSO stock in a small volume of serum-containing medium or buffer. The serum proteins can help bind and solubilize the compound.[1] Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing Energy: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.[1] This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.
-
Lower Stock Concentration: Using a more dilute stock solution means you will add a larger volume to your media, which may help, but be mindful of the final DMSO concentration. The goal is to find the largest amount of DMSO your cells can tolerate and then use the most dilute stock solution possible.[8]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Solubility is often temperature-dependent.[9]
-
Issue 2: Delayed Precipitation After Incubation
-
Problem: The solution is clear initially, but a precipitate forms hours or days later in the incubator.
-
Potential Cause: The compound's concentration is at or near its limit of solubility (a supersaturated state) and begins to crystallize over time. This can be influenced by changes in the media during incubation.
-
Solutions:
-
Maintain Stable Temperature: Avoid temperature fluctuations. When performing microscopy, use a heated stage to maintain the culture plate's temperature and minimize the time plates are outside the incubator.[1]
-
Ensure Stable pH: Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH, as this compound's solubility is pH-dependent.[1][10] Cellular metabolism can cause pH shifts in the medium over time.
-
Assess Compound Stability: Check for data on the stability of this compound in aqueous solutions. The compound may be degrading over time into less soluble byproducts.[1]
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to ensure it remains well below its solubility limit in the culture medium.
-
Experimental Protocols
Protocol 1: DMSO Tolerance Test for Your Cell Line
This protocol helps determine the maximum concentration of DMSO your specific cell line can tolerate without significant cytotoxic effects.
-
Cell Plating: Seed your cells in a 96-well plate at a density appropriate for your standard experimental duration (e.g., 24, 48, or 72 hours). Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium. A typical range would be from 2% down to 0.01%, including a no-DMSO control (medium only).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment.
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Analysis: Plot cell viability against DMSO concentration. The highest DMSO concentration that does not significantly reduce cell viability is your maximum tolerable concentration.
Protocol 2: Practical Solubility Assessment of this compound
This protocol provides a method to estimate the practical solubility of this compound in your specific cell culture medium.
-
Prepare this compound Dilutions: Create a serial dilution of your high-concentration this compound DMSO stock.
-
Add to Medium: In clear microcentrifuge tubes, add a fixed, small volume (e.g., 2 µL) of each this compound stock dilution to a larger volume (e.g., 198 µL) of your pre-warmed (37°C) complete cell culture medium. This creates a range of final this compound concentrations with a constant final DMSO concentration.
-
Equilibrate and Observe: Incubate the tubes at 37°C for 1-2 hours to allow them to equilibrate.
-
Visual Inspection: Observe each tube against a dark background for any signs of precipitation or cloudiness.
-
Microscopic Examination (Optional): Place a small drop from each tube onto a microscope slide and look for crystals under 10x or 20x magnification.
-
Determine Solubility Limit: The highest concentration of this compound that remains clear is the estimated practical solubility limit under your experimental conditions. It is recommended to work at concentrations at or below this limit.
Visual Guides
Caption: A troubleshooting workflow for this compound precipitation issues.
Caption: The relationship between pH, this compound ionization, and solubility.
Caption: Experimental workflow for assessing this compound's practical solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C21H24ClN3OS | CID 6761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 84-04-8 [chemicalbook.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pipamazine-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Pipamazine in in vitro experiments. Given the limited specific data on this compound, this guide draws upon established mechanisms for the broader phenothiazine (B1677639) class of compounds, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after treating our cultures with this compound. What is the likely mechanism?
A1: this compound is a phenothiazine derivative. Compounds in this class typically induce cytotoxicity through two primary mechanisms:
-
Induction of Apoptosis: Phenothiazines can trigger programmed cell death. This often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Key events include the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine (B164497) on the cell surface.
-
Generation of Reactive Oxygen Species (ROS): These compounds can increase intracellular ROS, leading to oxidative stress. This damages cellular components like lipids, proteins, and DNA, ultimately causing cell death.[1]
Q2: At what concentration range should we expect to see this compound cytotoxicity?
A2: Direct cytotoxicity data (IC50 values) for this compound is not widely available in recent literature. However, data from related phenothiazine compounds, such as chlorpromazine (B137089) derivatives, show cytotoxic effects in the low to mid-micromolar range, depending on the cell line and exposure time. It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell model.
Q3: How can we reduce or mitigate the cytotoxic effects of this compound in our experiments?
A3: Based on the known mechanisms, two primary strategies can be employed:
-
Antioxidant Co-treatment: If cytotoxicity is mediated by ROS, co-incubation with an antioxidant like N-acetyl-L-cysteine (NAC) can be effective. NAC is a precursor to glutathione, a major intracellular antioxidant, and can directly scavenge free radicals.[2]
-
Apoptosis Inhibition: If apoptosis is the primary driver of cell death, using a pan-caspase inhibitor, such as Z-VAD-FMK, can block the execution phase of apoptosis.[3][4] This inhibitor binds irreversibly to the catalytic site of caspases, preventing them from cleaving their substrates.[4]
Q4: How do we confirm if apoptosis or ROS are the cause of cytotoxicity in our system?
A4: You can use a series of standard in vitro assays:
-
To Confirm Apoptosis: Use the Annexin V/Propidium Iodide (PI) assay via flow cytometry.[3][5] Early apoptotic cells will be Annexin V positive and PI negative. A caspase activity assay can also confirm the activation of the apoptotic pathway.
-
To Confirm ROS Production: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6][7] An increase in fluorescence upon this compound treatment indicates a rise in intracellular ROS.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action / Troubleshooting Step |
| High Cell Death at Low this compound Concentrations | The specific cell line is highly sensitive to phenothiazines. | Perform a detailed dose-response curve starting from nanomolar concentrations to accurately determine the IC50. Consider using a shorter exposure time. |
| Inconsistent Cytotoxicity Results Between Experiments | Variability in cell seeding density, passage number, or reagent preparation. | Standardize your protocol: use cells within a consistent passage number range, ensure uniform cell seeding, and prepare fresh drug dilutions for each experiment. |
| Antioxidant (NAC) Co-treatment is Not Reducing Cell Death | Cytotoxicity may be primarily driven by apoptosis or another non-ROS mechanism. | 1. Confirm ROS production using a DCFH-DA assay. 2. Test for apoptosis using an Annexin V/PI assay. 3. If apoptosis is confirmed, try co-treatment with a pan-caspase inhibitor like Z-VAD-FMK. |
| Caspase Inhibitor (Z-VAD-FMK) is Not Preventing Cell Death | Cell death may be occurring through a caspase-independent pathway, such as necroptosis, or be primarily caused by overwhelming oxidative stress. | 1. Confirm caspase activation with a caspase activity assay. 2. Investigate ROS as the primary cause and use an antioxidant (NAC) for mitigation. |
| Difficulty Distinguishing Apoptosis vs. Necrosis in Annexin V/PI Assay | Incorrect compensation settings on the flow cytometer or analyzing cells too late after treatment. | 1. Run single-stain controls (Annexin V only, PI only) to set proper compensation. 2. Perform a time-course experiment to identify the optimal time point for detecting early apoptosis before widespread secondary necrosis occurs. |
Quantitative Data Summary
While specific IC50 values for this compound are scarce, the following table provides example cytotoxicity data for other phenothiazine derivatives against various human cancer cell lines to serve as a general reference.
Table 1: Example IC50 Values for Phenothiazine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Chlorpromazine Derivative 1 | A549 | Lung Cancer | 11.1 - 14.9 |
| Chlorpromazine Derivative 2 | MDA-MB-231 | Breast Cancer | 16.1 - 16.7 |
| Chlorpromazine Derivative 3 | HCT-116 | Colon Cancer | 7.7 |
| Data is illustrative and sourced from studies on chlorpromazine derivatives. Researchers must determine the IC50 for this compound in their specific experimental system. |
Table 2: Suggested Working Concentrations for Mitigating Agents
| Mitigating Agent | Mechanism of Action | Typical In Vitro Working Concentration | Reference |
|---|---|---|---|
| N-acetyl-L-cysteine (NAC) | Antioxidant / Glutathione Precursor | 0.5 mM - 10 mM | [8] |
| Z-VAD-FMK | Pan-Caspase Inhibitor | 20 µM - 50 µM |[3] |
Key Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow for Troubleshooting
Caption: Workflow for investigating this compound-induced cytotoxicity.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Calculate percent viability relative to the vehicle control and plot against the log of the drug concentration. Use non-linear regression to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a suitable culture flask or plate. Treat with this compound (e.g., at its IC50 concentration) for the desired time. Prepare an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes and discard the supernatant.[3]
-
Washing: Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS.
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Probe Loading: Harvest cells and wash with a suitable buffer (e.g., HBSS). Resuspend the cell pellet in buffer containing 10-25 µM of DCFH-DA probe.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.[6]
-
Treatment: Centrifuge the cells to remove excess probe, and resuspend them in fresh medium. Add this compound at the desired concentration. A known ROS inducer (e.g., H2O2) can be used as a positive control.
-
Analysis: After the treatment period, measure the fluorescence of the oxidized DCF probe. This can be done using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~495 nm/~529 nm).
Signaling Pathway Diagrams
Diagram 2: Proposed this compound-Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Diagram 3: Mitigation Strategy Logic
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. promega.com [promega.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. bioquochem.com [bioquochem.com]
Technical Support Center: Pipamazine Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Pipamazine dose-response curves. Given that this compound is a withdrawn drug with limited publicly available data, this guide also incorporates general best practices for dose-response experiments applicable to phenothiazine-class compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Question: Why am I observing high variability between my replicate wells for the same this compound concentration?
Answer: High variability, indicated by large error bars, can obscure the true dose-response relationship. Several factors could be contributing to this issue:
-
Inconsistent Cell Plating: Uneven cell distribution is a frequent source of variability.
-
Troubleshooting: Ensure you have a homogenous cell suspension before and during plating. Use consistent pipetting techniques to minimize differences in the number of cells seeded per well.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can impact cell growth and drug response.[1]
-
Troubleshooting: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate in your dilutions, leading to inconsistent concentrations being added to the cells.
-
Troubleshooting: Visually inspect your drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, gentle warming or sonication may help to redissolve the compound.[1]
-
Question: My dose-response curve is not sigmoidal and appears incomplete. What should I do?
Answer: An incomplete or non-sigmoidal dose-response curve can make it difficult to determine key parameters like the EC50 or IC50.
-
Inadequate Dose Range: The concentrations of this compound tested may be too narrow to capture the full sigmoidal shape.
-
Troubleshooting: Widen the range of concentrations tested. It is crucial to have doses low enough to establish a baseline (bottom plateau) and high enough to observe the maximal effect (top plateau).
-
-
Data Normalization Issues: If the data are not properly normalized, the curve may not appear as expected.
-
Troubleshooting: Normalize your data to a baseline control (e.g., vehicle-treated cells) to represent 100% response and a positive control to represent 0% or maximal effect. Consider constraining the top and bottom plateaus to 100 and 0, respectively, during curve fitting if appropriate for your assay.[2]
-
-
Curve Fitting Problems: The chosen model for curve fitting may not be appropriate for your data.
-
Troubleshooting: Ensure you are using a four-parameter logistic model for symmetrical sigmoidal curves. If your data suggests asymmetry, consider a five-parameter model.[2] If the curve is incomplete, you may need to constrain one or more parameters (e.g., the top or bottom plateau) based on your controls to obtain a reliable EC50/IC50 value.[3]
-
Question: The EC50/IC50 value I calculated for this compound seems to change between experiments. How can I improve consistency?
Answer: Fluctuations in EC50/IC50 values are common but can be minimized by controlling for several experimental variables.
-
Cell Passage Number: Cells can change their characteristics, including drug sensitivity, at high passage numbers.
-
Troubleshooting: Use cells within a consistent and low passage number range for all your experiments. It is good practice to thaw a new vial of cells after a defined number of passages and to create a cell bank of low-passage cells.[1]
-
-
Compound Stability: The stability of this compound in your cell culture medium can affect its potency over the incubation period.
-
Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
-
Inconsistent DMSO Concentration: High or variable concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the drug's effect.
-
Troubleshooting: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is maintained at a non-toxic level (typically ≤ 0.5%).[1]
-
Data Presentation
The following tables present hypothetical data for a this compound dose-response experiment to illustrate how to structure and present your quantitative findings.
Table 1: Hypothetical Raw Data for this compound Dose-Response Experiment
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Deviation |
| 0 (Vehicle) | 1.254 | 1.261 | 1.248 | 1.254 | 0.007 |
| 0.01 | 1.233 | 1.245 | 1.228 | 1.235 | 0.009 |
| 0.1 | 1.152 | 1.168 | 1.147 | 1.156 | 0.011 |
| 1 | 0.876 | 0.889 | 0.865 | 0.877 | 0.012 |
| 10 | 0.453 | 0.461 | 0.448 | 0.454 | 0.007 |
| 100 | 0.158 | 0.165 | 0.155 | 0.159 | 0.005 |
| Positive Control | 0.150 | 0.152 | 0.149 | 0.150 | 0.002 |
Table 2: Normalized Response and Calculated Parameters
| This compound Conc. (µM) | Mean Normalized Response (%) | Std. Deviation (%) |
| 0 (Vehicle) | 100.0 | 0.0 |
| 0.01 | 98.2 | 0.8 |
| 0.1 | 91.1 | 1.0 |
| 1 | 62.2 | 1.1 |
| 10 | 27.5 | 0.6 |
| 100 | 0.8 | 0.5 |
| Calculated Parameter | Value |
| IC50 | 3.5 µM |
| Hill Slope | -1.2 |
| Top Plateau | 100% |
| Bottom Plateau | 0% |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for this compound Using a Cell Viability Assay
-
Cell Seeding:
-
Culture cells according to standard protocols, ensuring they are in the exponential growth phase.
-
Harvest and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations. It is common to use half-log or log dilutions.
-
Add the diluted this compound or vehicle control to the appropriate wells. Ensure the final solvent concentration is consistent across all wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours), depending on the cell type and assay.
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions to measure the cellular response.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data by setting the vehicle control as 100% viability and a positive control (e.g., a known cytotoxic agent or no cells) as 0% viability.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and plateau values.[2]
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for dose-response analysis.
Caption: Troubleshooting logic for dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was it used for? A1: this compound is a drug belonging to the phenothiazine (B1677639) class. It was formerly used as an antiemetic to treat nausea and vomiting, particularly morning sickness and postoperative nausea.[4]
Q2: What is the mechanism of action for this compound? A2: There is limited specific information on this compound's mechanism of action in modern literature.[4] However, phenothiazines typically act as dopamine receptor antagonists. Based on related compounds like Metopimazine, it is hypothesized that this compound may antagonize dopamine D2 receptors, and potentially serotonin (5-HT3) and histamine (H1) receptors, in the chemoreceptor trigger zone of the brain.[5]
Q3: Why was this compound withdrawn from the market? A3: this compound was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity (liver injury).[4]
Q4: What is a dose-response curve and why is it important? A4: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (dose) and its effect (response). These curves are essential in pharmacology to determine a drug's potency (e.g., EC50 or IC50) and efficacy (the maximum effect it can produce).[6]
Q5: What are the key parameters of a dose-response curve? A5: The key parameters derived from a standard four-parameter dose-response curve are:
-
Top Plateau: The maximum response achievable.
-
Bottom Plateau: The minimum response or baseline.
-
EC50/IC50: The concentration of the drug that produces 50% of the maximal effect (for agonists) or inhibition (for antagonists).
-
Hill Slope: Describes the steepness of the curve. A slope of 1.0 or -1.0 is common for many biological systems.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Metopimazine? [synapse.patsnap.com]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Troubleshooting inconsistent results in Pipamazine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Pipamazine assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| HPLC Assays: Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. pH of Mobile Phase: Inappropriate pH can affect the ionization of this compound. | 1. Dilute the sample and reinject. 2. Dissolve the sample in the mobile phase if possible, or in a weaker solvent. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Adjust the mobile phase pH to ensure consistent ionization of this compound. |
| HPLC Assays: Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents. 2. Temperature Variations: Inconsistent column temperature. 3. Pump Malfunction: Inconsistent flow rate. 4. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | 1. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate before starting the analysis. |
| GC-MS Assays: Poor Peak Resolution | 1. Inappropriate Temperature Program: The oven temperature ramp is not optimal for separating this compound from other components. 2. Column Degradation: The stationary phase is no longer providing adequate separation. 3. Carrier Gas Flow Rate: The flow rate of the carrier gas is not optimal. | 1. Optimize the temperature program, including the initial temperature, ramp rate, and final temperature. 2. Condition the column at a high temperature. If resolution does not improve, replace the column. 3. Adjust the carrier gas flow rate to the optimal level for the column dimensions. |
| GC-MS Assays: Low Sensitivity/Poor Signal | 1. Sample Degradation in Injector: this compound may be degrading at high injector temperatures. 2. Contamination of the Ion Source: The ion source in the mass spectrometer is dirty. 3. Improper Derivatization (if used): Incomplete reaction can lead to low signal. | 1. Lower the injector temperature to the minimum required for efficient volatilization. 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize the derivatization reaction conditions (temperature, time, reagent concentration). |
| General: High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in weighing, dilution, or extraction. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of samples and standards. 3. Instrument Instability: Fluctuations in detector response or injector performance. | 1. Standardize the sample preparation protocol and ensure all steps are performed consistently. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Allow the instrument to warm up and stabilize before running samples. Perform system suitability tests. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during analysis?
A1: this compound, like other phenothiazines, is susceptible to degradation under certain conditions. The primary causes of degradation are exposure to light (photodegradation) and oxidation. It is crucial to protect samples and standards from light and to use fresh solvents to minimize oxidative stress.
Q2: How can I prevent the degradation of this compound in my stock solutions?
A2: To prevent degradation, store stock solutions of this compound in amber vials to protect them from light. It is also recommended to store them at low temperatures (e.g., 2-8 °C or -20 °C) and to prepare fresh solutions regularly. Avoid repeated freeze-thaw cycles.
Q3: My results show the presence of unknown peaks. What could they be?
A3: Unknown peaks in your chromatogram could be degradation products of this compound, impurities from the sample matrix, or contaminants from solvents or vials. To identify these peaks, you can perform forced degradation studies to see if the unknown peaks match the degradation products. Using a mass spectrometer (MS) detector can help in the identification of these unknown compounds.
Q4: What are the key parameters to consider for a stability-indicating method for this compound?
A4: A stability-indicating method must be able to separate this compound from its degradation products and any other potential impurities. Key parameters to validate include specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate the method's stability-indicating capabilities.
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol is based on methods used for related phenothiazine (B1677639) compounds and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Degradation: Treat the this compound solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Degradation: Treat the this compound solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105 °C for 48 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 48 hours.
After exposure to the stress conditions, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method to check for degradation.
Quantitative Data Summary
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | 60 °C | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 45.1% | 4 |
| Thermal | 48 hours | 105 °C | 8.5% | 1 |
| Photolytic (UV 254nm) | 48 hours | Room Temp | 32.7% | 3 |
Mandatory Visualizations
This compound Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound acts as an antagonist at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). By blocking this receptor, it inhibits the downstream signaling pathways, which is the basis for its antiemetic effect.
Caption: this compound blocks the Dopamine D2 receptor, inhibiting downstream signaling.
Troubleshooting Workflow for Inconsistent HPLC Results
This workflow provides a logical sequence of steps to troubleshoot common issues in HPLC analysis of this compound.
Caption: A systematic workflow for troubleshooting inconsistent HPLC results.
Technical Support Center: Enhancing Pipamazine Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of Pipamazine formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a phenothiazine-class drug formerly used as an antiemetic.[1][2] It is chemically related to chlorpromazine (B137089) but has minimal antipsychotic effects.[1] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H24ClN3OS | [3] |
| Molecular Weight | 401.95 g/mol | [3] |
| Melting Point | ~139°C | [2][3] |
| pKa | 8.60 (Uncertain) | [2] |
| XLogP3 | 4.4 | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
While specific bioavailability data for this compound is scarce, its high lipophilicity (indicated by a high XLogP3 value) and likely low aqueous solubility suggest that its oral bioavailability may be limited.[4] Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and reduced bioavailability.[5][6]
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
Several innovative formulation strategies can be applied to improve the oral bioavailability of poorly soluble drugs like this compound.[5] These techniques primarily focus on increasing the drug's solubility and dissolution rate.[7]
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area available for dissolution.[8][9]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[5][10]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility.[5][11]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6][8]
-
Nanotechnology-Based Approaches: This includes the development of nanoparticles, such as lipid nanoparticles, which can enhance drug delivery.[5][12]
A comparison of these strategies is presented in the table below.
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Particle Size Reduction | Increases surface area for dissolution.[8] | Simple and cost-effective. | Can lead to particle aggregation. |
| Solid Dispersions | Enhances drug wettability and dispersibility.[5] | Significant improvement in dissolution rate. | Potential for physical instability (recrystallization). |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing solubility.[11] | High drug loading capacity and stability. | Can be expensive and may have limitations in dosage form size. |
| Lipid-Based Formulations | Improves drug solubilization in the GI tract.[8] | Can enhance lymphatic uptake, avoiding first-pass metabolism. | Potential for drug precipitation upon dilution in GI fluids. |
| Nanoparticles | Increases surface area and can alter drug absorption pathways.[5] | High bioavailability enhancement potential. | Complex manufacturing processes and potential for toxicity. |
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the development and testing of this compound formulations.
Issue 1: Poor Drug Solubility and Dissolution
-
Problem: this compound exhibits low solubility in aqueous media, leading to inconsistent and poor dissolution profiles.[13]
-
Possible Causes:
-
High lipophilicity of the this compound molecule.[4]
-
Crystalline nature of the drug substance.
-
Inappropriate formulation excipients.
-
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug.[9]
-
Formulation Optimization:
-
Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) to enhance wettability.
-
Cyclodextrin Complexation: Investigate the formation of inclusion complexes with various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to improve solubility.[11]
-
Lipid-Based Systems: Formulate with oils, surfactants, and co-solvents to create self-emulsifying systems.[6]
-
-
Excipient Selection: Incorporate solubilizing agents, such as surfactants or co-solvents, into the formulation.[5]
-
Issue 2: Formulation Instability
-
Problem: The developed this compound formulation shows signs of physical or chemical instability over time (e.g., crystallization, degradation).
-
Possible Causes:
-
Physical Instability: Conversion of an amorphous form to a more stable crystalline form in solid dispersions.
-
Chemical Instability: Degradation of this compound due to factors like light, temperature, or incompatible excipients.[14]
-
-
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like DSC and XRPD to assess the physical state of this compound in the formulation.[15]
-
Excipient Compatibility Studies: Conduct compatibility studies to identify any interactions between this compound and the chosen excipients.[14]
-
Stability Testing: Perform stability studies under accelerated and long-term conditions to evaluate the formulation's shelf-life.
-
Protective Measures: If this compound is found to be light-sensitive, use light-protective packaging. If it is susceptible to oxidation, consider adding antioxidants to the formulation.[14]
-
Issue 3: Inconsistent In-Vitro Dissolution Results
-
Problem: High variability is observed in the dissolution profiles of different batches of the same this compound formulation.
-
Possible Causes:
-
Inadequate control over critical process parameters during manufacturing.[16]
-
Variability in the raw materials (API and excipients).
-
Issues with the dissolution test method itself.
-
-
Troubleshooting Steps:
-
Process Parameter Optimization: Identify and control critical process parameters (e.g., mixing speed, temperature, drying rate) using a Quality by Design (QbD) approach.[13]
-
Raw Material Characterization: Ensure consistent quality of the API and excipients through rigorous testing.
-
Dissolution Method Validation: Validate the dissolution method for robustness, ruggedness, and discriminatory power.[17]
-
Environmental Control: Maintain a controlled environment (low humidity, stable temperature) during manufacturing to prevent issues like powder stickiness.[18]
-
Issue 4: Poor In-Vivo Bioavailability Despite Promising In-Vitro Dissolution
-
Problem: The optimized this compound formulation shows rapid and complete dissolution in-vitro, but the in-vivo pharmacokinetic study reveals low bioavailability.
-
Possible Causes:
-
First-Pass Metabolism: Extensive metabolism of this compound in the liver after absorption.
-
Efflux Transporters: Active transport of this compound out of the intestinal cells by efflux pumps like P-glycoprotein.
-
GI Tract Instability: Degradation of this compound in the acidic environment of the stomach.
-
-
Troubleshooting Steps:
-
Investigate Metabolic Pathways: Conduct in-vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.
-
Permeability Studies: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and investigate the involvement of efflux transporters.
-
Formulation Modification:
-
Enteric Coating: Apply an enteric coating to the dosage form to protect this compound from degradation in the stomach.
-
Permeation Enhancers: Include permeation enhancers in the formulation to improve intestinal absorption.
-
Lymphatic Targeting: For lipid-based formulations, consider strategies to promote lymphatic uptake, which can bypass first-pass metabolism.[8]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure: a. Dissolve this compound and the polymer in the solvent in a 1:4 drug-to-polymer ratio. b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. d. Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. e. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
Protocol 2: In-Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus 2 (Paddle).[19]
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8).[17]
-
Test Conditions:
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
-
Procedure: a. Place the this compound formulation (equivalent to a specific dose) in the dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).[19]
Protocol 3: In-Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Rats)
-
Animal Model: Male Wistar rats (200-250 g).
-
Formulations: this compound formulation and a control (e.g., this compound suspension).
-
Dosing: Administer the formulations orally at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. b. Collect the blood in heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction). b. Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).[20]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: Experimental workflow for developing and testing enhanced bioavailability formulations of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 84-04-8 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C21H24ClN3OS | CID 6761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - Dahlman Lab [dahlmanlab.org]
- 13. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. particle.dk [particle.dk]
- 16. pharmtech.com [pharmtech.com]
- 17. uspnf.com [uspnf.com]
- 18. lfatabletpresses.com [lfatabletpresses.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
Pipamazine degradation pathways and product identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pipamazine, focusing on its degradation pathways and the identification of its degradation products. Given that this compound is a phenothiazine (B1677639) derivative, this guide leverages established knowledge of this class of compounds to address potential challenges in stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound, which features a phenothiazine ring system, a propyl linker, and a piperidine-4-carboxamide moiety, the primary degradation pathways are anticipated to be oxidation and hydrolysis. Photodegradation is also a potential pathway for phenothiazine-related compounds.
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, potentially forming the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone.
-
Hydrolysis: The amide group in the piperidine-4-carboxamide side chain can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts, which may involve reactions of the phenothiazine ring system.[1][2]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe degradation (typically aiming for 5-20%), you may need to increase the stringency of your stress conditions.[3] Consider the following adjustments:
-
Acid/Base Hydrolysis: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH), increase the temperature, or extend the exposure time.
-
Oxidative Degradation: Increase the concentration of the oxidizing agent (e.g., H₂O₂), or extend the reaction time.[1][2]
-
Thermal Degradation: Increase the temperature in 10°C increments above your initial condition. Consider the presence of humidity as it can sometimes promote degradation.
-
Photostability: Ensure exposure to a sufficient intensity and duration of light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[1][2]
Q3: My chromatogram shows several small, poorly resolved peaks after forced degradation. How can I improve the separation?
A3: Poor resolution of degradation products is a common challenge. To improve your chromatographic separation (e.g., using HPLC or UPLC), you can systematically adjust the method parameters:
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities.
-
Mobile Phase Composition: Modify the ratio of your organic and aqueous mobile phases. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and pH of the aqueous phase.
-
Column Chemistry: Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) that may offer different selectivity for your analytes.
-
Temperature: Adjusting the column temperature can influence peak shape and resolution.
Q4: How can I identify the structures of the unknown degradation products?
A4: The identification of unknown degradation products typically requires mass spectrometry (MS) and potentially Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS/MS: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool. It provides the accurate mass of the degradation products, which can be used to determine their elemental composition. Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the structure.[4][5]
-
Isolation and NMR: For definitive structural confirmation, the degradation products may need to be isolated using techniques like preparative HPLC. The isolated compounds can then be analyzed by NMR (¹H, ¹³C) to determine their complete chemical structure.[6][7]
Troubleshooting Guides
Issue 1: Poor Mass Balance in Stability Studies
Symptoms: The sum of the assay value of this compound and the levels of its degradation products is significantly less than 100%.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Degradation Products | Improve chromatographic resolution by optimizing the mobile phase, gradient, column, and temperature. Peak purity analysis using a photodiode array (PDA) detector can help identify co-eluting peaks. |
| Degradation Products Lack a Chromophore | If using UV detection, some degradation products may not absorb at the selected wavelength. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect all compounds.[3] |
| Formation of Volatile or Insoluble Degradants | Volatile products may be lost during sample preparation. Insoluble products may precipitate out of the solution. Analyze the headspace for volatile compounds (GC-MS) and visually inspect samples for precipitation.[3] |
| Different Response Factors of Degradation Products | The UV response of degradation products can differ significantly from the parent drug. If authentic standards for the degradants are not available, use relative response factors determined from MS data or assume a response factor of 1.0 for initial assessment, but acknowledge the potential inaccuracy. |
Experimental Protocols
Forced Degradation of this compound
This protocol outlines the typical stress conditions used to induce the degradation of this compound for the development of a stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[8]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound powder into a vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent and dilute to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
Prepare a control sample stored in the dark.
-
Dissolve and/or dilute the samples to the target concentration for analysis.
-
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study of this compound, analyzed by a stability-indicating HPLC method.
| Stress Condition | This compound Assay (%) | Degradation Product 1 (DP1) (%) | Degradation Product 2 (DP2) (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 12.1 (Hydrolytic Product) | - | 14.8 |
| 0.1 M NaOH, 60°C, 8h | 88.9 | 9.5 (Hydrolytic Product) | - | 11.1 |
| 3% H₂O₂, RT, 24h | 82.5 | - | 15.3 (Oxidative Product) | 17.5 |
| Heat, 80°C, 48h (Solid) | 96.3 | 1.2 | 2.1 | 3.7 |
| Photolytic (ICH Q1B) | 91.7 | - | 4.5 | 8.3 |
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for identification of degradation products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Adjusting pH for optimal Pipamazine activity in buffers
This technical support center provides guidance on optimizing the experimental conditions for Pipamazine, with a focus on the critical role of pH in ensuring its stability and activity. Given the limited specific data available for this compound, much of the guidance provided is based on the well-documented behavior of other phenothiazine (B1677639) derivatives.
Troubleshooting Guide: pH-Related Issues with this compound
Researchers may encounter several common issues when working with this compound solutions. The following table summarizes these potential problems, their likely causes related to pH, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | The pH of the buffer may be causing the this compound to precipitate out of solution. Phenothiazine derivatives can have pH-dependent solubility.[1] | Adjust the pH of the buffer. This compound, as a basic amine, is generally more soluble in acidic solutions. Attempt to lower the pH of your buffer system incrementally and observe for dissolution. Consider using a solubility-enhancing excipient if pH adjustment alone is insufficient. |
| Loss of this compound Activity | The pH of the experimental buffer may be outside the optimal range for this compound's biological activity. The ionization state of the molecule, which can be critical for receptor binding, is pH-dependent.[2] | Systematically test a range of pH values (e.g., from 6.0 to 8.0) to determine the optimal pH for your specific assay. The stability of phenothiazines is known to be affected by the pH of the solution.[3] |
| Inconsistent Experimental Results | Fluctuations in the pH of the buffer during the experiment can lead to variability in this compound's solubility and activity. This can be caused by inadequate buffering capacity or the introduction of acidic or basic compounds. | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Regularly check the pH of your stock and working solutions. |
| Degradation of this compound Stock Solution | This compound, like other phenothiazines, may be susceptible to degradation at certain pH values, especially when exposed to light and high temperatures.[2][3][4] | Store this compound stock solutions protected from light and at a low temperature. Prepare fresh working solutions for each experiment. It is advisable to store the stock solution at a pH that ensures maximum stability, which may differ from the optimal pH for activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
Q2: How does pH affect the solubility of this compound?
A2: this compound is a basic compound.[5] Therefore, its solubility is expected to be higher in acidic solutions where it can be protonated to form a more soluble salt. In neutral or basic solutions, the uncharged form may be less soluble and prone to precipitation. Studies on other phenothiazines have demonstrated their pH-dependent solubility.[1]
Q3: What buffer systems are recommended for working with this compound?
A3: The choice of buffer depends on the desired pH range for your experiment. Common biological buffers such as phosphate-buffered saline (PBS) for physiological pH, or citrate (B86180) and acetate (B1210297) buffers for more acidic conditions, can be used. The stability of some phenothiazines can vary between different buffer systems, such as phosphate (B84403) versus citric acid-phosphate buffers.[3] It is important to ensure that the chosen buffer does not interfere with the assay itself.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in a slightly acidic aqueous solution or an organic solvent like DMSO. For long-term storage, it is advisable to keep the stock solution at -20°C or below and protected from light. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Experimental Protocol: Determination of Optimal pH for this compound Activity
This protocol outlines a general method to determine the optimal pH for this compound activity in a cell-based or biochemical assay.
Objective: To identify the pH at which this compound exhibits maximum biological activity in a specific experimental setup.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Assay-specific reagents and instrumentation
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a set of at least five buffers with overlapping buffering ranges to cover the desired pH spectrum. For example, use a combination of MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-7.5), and TAPS (pH 7.5-8.0) buffers. Ensure all buffers have the same ionic strength.
-
This compound Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Assay Setup:
-
For each pH value to be tested, prepare a set of assay reactions.
-
Include a "no drug" control and a "positive control" (if available) for each pH.
-
Add the appropriate buffer to each reaction.
-
Spike the this compound stock solution into the buffered reactions to achieve the final desired concentration. Ensure the volume of the stock solution is minimal to avoid altering the buffer's pH.
-
-
Incubation and Measurement: Incubate the reactions according to your standard assay protocol. Following incubation, measure the desired endpoint (e.g., enzyme activity, cell viability, receptor binding).
-
Data Analysis:
-
For each pH value, calculate the average activity of this compound.
-
Plot the activity of this compound as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for your experimental conditions.
-
Logical Workflow for Troubleshooting pH-Related Issues
The following diagram illustrates a systematic approach to troubleshooting common problems encountered when working with this compound, with a focus on pH-related factors.
Caption: Troubleshooting workflow for pH issues with this compound.
References
- 1. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH dependence of the phototoxic and photomutagenic effects of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
Pipamazine Interference in Fluorescence-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of Pipamazine in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence assays?
A1: this compound is a drug belonging to the phenothiazine (B1677639) class, formerly used as an antiemetic.[1][2] Its chemical structure, like other phenothiazine derivatives, contains a fluorophore, which is a component that can absorb and emit light.[3][4] This intrinsic fluorescence, also known as autofluorescence, can interfere with assays that rely on fluorescence detection, potentially leading to inaccurate or false-positive results.[5][6]
Q2: What are the primary mechanisms of this compound interference?
A2: The two main ways this compound can interfere with fluorescence-based assays are:
-
Autofluorescence: this compound itself can fluoresce when excited by the light source of a fluorometer or microscope. This emission can be mistakenly detected as the signal from your assay's specific fluorescent probe.[5][6]
-
Quenching: this compound may absorb the excitation light intended for your assay's fluorophore or the light emitted from it. This phenomenon, known as the inner filter effect, leads to a decrease in the measured fluorescence signal.[5][6]
Q3: How can I determine if this compound is interfering with my specific assay?
A3: Running proper controls is crucial. The most direct way is to perform a "compound-only" control. This involves measuring the fluorescence of a sample containing this compound at the same concentration used in your experiment, in the assay buffer, but without your specific fluorescent probe or other assay components. A significant signal in this control indicates autofluorescence.[7]
Q4: What are the general strategies to mitigate interference from this compound?
A4: Several strategies can be employed:
-
Spectral Separation: Use a fluorescent probe with excitation and emission wavelengths that are well-separated from those of this compound.
-
Background Subtraction: Measure the fluorescence of the "this compound-only" control and subtract this value from your experimental measurements.[8]
-
Use of Red-Shifted Dyes: Compounds are generally less likely to be autofluorescent at longer (red-shifted) excitation and emission wavelengths.[9][10]
-
Alternative Assays: If interference is severe and cannot be mitigated, consider using a non-fluorescence-based orthogonal assay to validate your findings.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Higher than expected fluorescence signal in the presence of this compound. | This compound is autofluorescent at the excitation and emission wavelengths of your assay. | 1. Run a "this compound-only" control: Confirm autofluorescence by measuring the signal from this compound in the assay buffer. 2. Perform a spectral scan of this compound: Determine its excitation and emission maxima to understand the spectral overlap. 3. Implement background subtraction: Subtract the signal from the "this compound-only" control from your experimental data.[8] 4. Switch to a red-shifted fluorescent probe: Move to a probe with excitation/emission wavelengths outside of this compound's fluorescence range.[10] |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is quenching the fluorescence signal of your probe. | 1. Run a quenching control: Measure the fluorescence of your probe with and without this compound to confirm a decrease in signal. 2. Decrease this compound concentration: If experimentally feasible, lower the concentration of this compound to minimize quenching effects. 3. Increase fluorescent probe concentration: In some cases, a higher probe concentration can overcome the quenching effect. |
| High variability in fluorescence readings across replicate wells containing this compound. | This compound may be precipitating out of solution at the concentration used, causing light scatter. | 1. Check for precipitation: Visually inspect the wells for any signs of precipitation. 2. Assess solubility: Determine the solubility of this compound in your assay buffer. 3. Filter the this compound stock solution: Ensure you are starting with a clear solution. |
Quantitative Data on Phenothiazine Derivatives
| Compound Class | Reported Excitation Maxima (λex) | Reported Emission Maxima (λem) |
| Phenothiazine | ~350 nm | ~450-495 nm |
| Phenothiazine Derivatives | 350 - 430 nm | 440 - 647 nm |
Note: This data is based on various phenothiazine derivatives and may not represent the exact spectral properties of this compound. It is highly recommended to perform a spectral scan of this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
Objective: To determine the excitation and emission maxima of this compound to assess its potential for interference.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer
Methodology:
-
Prepare a solution of this compound: Dissolve this compound in your assay buffer to the final concentration used in your experiments.
-
Emission Scan: a. Set the spectrofluorometer's excitation wavelength to a starting value (e.g., 350 nm). b. Scan a range of emission wavelengths (e.g., 400-700 nm) to find the peak emission wavelength.
-
Excitation Scan: a. Set the spectrofluorometer's emission wavelength to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths (e.g., 300-450 nm) to find the peak excitation wavelength.
-
Repeat: It is advisable to repeat the emission and excitation scans using the newly identified peaks to refine the maxima.
Protocol 2: Mitigating Autofluorescence using Background Subtraction
Objective: To correct for this compound's autofluorescence in your experimental data.
Materials:
-
Your complete assay components (e.g., cells, fluorescent probe)
-
This compound
-
Assay buffer
-
Plate reader or fluorescence microscope
Methodology:
-
Prepare experimental wells: Set up your assay as you normally would, including wells with your cells/reagents and this compound.
-
Prepare "this compound-only" control wells: For each concentration of this compound used, prepare control wells containing the same concentration of this compound in assay buffer, but without your specific fluorescent probe or cells.
-
Prepare "blank" wells: Include wells with only the assay buffer.
-
Measure fluorescence: Read the fluorescence of all wells using the same instrument settings.
-
Data Analysis: a. Calculate the average fluorescence of the "blank" wells and subtract this from all other readings. b. For each concentration of this compound, subtract the average fluorescence of the corresponding "this compound-only" control from your experimental wells.
Visualizing Workflows and Concepts
To further aid in understanding the troubleshooting process, the following diagrams illustrate key workflows.
Caption: A flowchart to guide researchers in identifying and addressing this compound interference.
Caption: Workflow for assessing and correcting for this compound autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unito.it [iris.unito.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pipamazine Off-Target Effect Mitigation
Disclaimer: Pipamazine is a phenothiazine-class drug that was withdrawn from the U.S. market and has limited available data in modern scientific literature.[1] The following strategies and information are based on the known pharmacological properties of the phenothiazine (B1677639) class of compounds and general principles of mitigating off-target effects for small molecules. Researchers should validate these approaches for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of this compound?
A1: As a phenothiazine, this compound is expected to interact with several receptors beyond its primary target. These unintended interactions can lead to misinterpretation of experimental results and cellular toxicity.[2][3] The most probable off-target activities are:
-
Anticholinergic effects: Blockade of muscarinic acetylcholine (B1216132) receptors, which can lead to side effects like dry mouth, blurred vision, and constipation in vivo, and may affect signaling pathways in vitro.[4][5]
-
Adrenergic antagonism: Blockade of alpha-adrenergic receptors, which can cause hypotension (low blood pressure).[1][6]
-
Antihistaminergic effects: Blockade of histamine (B1213489) H1 receptors, a common cause of sedation.[2][7]
Q2: How can I minimize off-target effects in my experiments with this compound?
A2: Several strategies can be employed to reduce the impact of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target receptors.
-
Employ Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the observed phenotype persists in the absence of the target protein, it is likely an off-target effect.
-
Rescue Experiments: Re-introduce the target gene in a form that is resistant to knockdown. If the phenotype is reversed, it provides strong evidence for on-target activity.[8]
Q3: The cells in my experiment are showing signs of toxicity. Could this be an off-target effect of this compound?
A3: Yes, cellular toxicity can be a result of off-target interactions. This compound was withdrawn from the market due to reports of hepatotoxicity (liver injury).[1] Off-target binding can disrupt essential cellular pathways, leading to cell death. It is crucial to perform dose-response experiments to determine the therapeutic window of this compound in your specific cell line and differentiate between on-target efficacy and off-target toxicity.
Q4: I am observing unexpected changes in blood pressure in my animal model after administering this compound. What could be the cause?
A4: Hypotension is a known side effect of this compound.[1] This is likely due to the blockade of alpha-1 adrenergic receptors by phenothiazines.[6] To mitigate this, you can try reducing the dosage. It is also advisable to monitor blood pressure and other cardiovascular parameters in your animal studies.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Confirm target expression levels in all cell lines using Western Blot or qPCR. 2. If an off-target is suspected (e.g., a specific adrenergic or muscarinic receptor), check its expression level as well. |
| Observed phenotype does not match known function of the on-target protein. | The phenotype may be caused by an off-target effect. | 1. Perform a "rescue" experiment by re-introducing the target protein.[8] 2. Use a structurally different inhibitor for the same target to see if the phenotype is replicated. 3. Profile this compound against a panel of common off-target receptors (see Experimental Protocols). |
| High background signal in cell-based assays. | This compound may be interfering with the assay technology itself (e.g., autofluorescence). | 1. Run a control with this compound in a cell-free assay system to check for interference. 2. If possible, use an alternative, label-free detection method. |
Data Presentation
Due to the limited publicly available binding data for this compound, the following table provides a qualitative summary of the expected off-target binding profile based on its drug class (phenothiazine). Researchers should experimentally determine the specific affinities for their targets of interest.
| Receptor Family | Expected Affinity | Potential Experimental Outcome |
| Dopamine (B1211576) (D2-like) | High | Primary (On-target) |
| Adrenergic (α1) | Moderate to High | Hypotension, changes in vascular tone |
| Histamine (H1) | Moderate to High | Sedation, altered immune cell response |
| Muscarinic Cholinergic (M1) | Moderate | Anticholinergic effects, altered neuronal signaling |
Experimental Protocols
Radioligand Binding Assay for Off-Target Affinity Determination
This protocol is used to determine the binding affinity (Ki) of this compound for potential off-target receptors.[9][10][11]
Objective: To quantify the binding of this compound to a specific off-target receptor (e.g., alpha-1 adrenergic receptor).
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a known concentration of a specific radioligand for the receptor of interest (e.g., [3H]-prazosin for α1-adrenergic receptors), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled antagonist for the receptor to saturate the binding sites.
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound is engaging its intended target within intact cells.[12][13]
Objective: To confirm that this compound binds to its intended target protein in a cellular environment, leading to its thermal stabilization.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures in a thermal cycler.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Caption: A general workflow for identifying and validating off-target effects.
Caption: Off-target effects of this compound on unintended signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. egpat.com [egpat.com]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Adverse Effects of Antipsychotic Medications | AAFP [aafp.org]
- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to the Dopamine Receptor Antagonism of Pipamazine and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine (B1211576) receptor antagonism profiles of pipamazine and chlorpromazine (B137089). The information is intended to support research and drug development efforts in the fields of pharmacology and neuroscience. While extensive quantitative data is available for the benchmark antipsychotic chlorpromazine, data for the antiemetic phenothiazine (B1677639) this compound is more limited and largely qualitative.
Introduction
This compound and chlorpromazine are both phenothiazine derivatives, but they exhibit distinct pharmacological profiles and clinical applications. Chlorpromazine is a low-potency typical antipsychotic medication known for its broad-spectrum antagonism of various neurotransmitter receptors, most notably dopamine receptors.[1][2][3] Its therapeutic effects in psychosis are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[2] In contrast, this compound was formerly marketed as an antiemetic and is characterized by its negligible antipsychotic activity and a lower incidence of extrapyramidal side effects, suggesting a different mode and level of interaction with dopamine receptors.[4][5]
Quantitative Comparison of Receptor Binding Affinities
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) |
| Chlorpromazine | 16 | 1.9 - 10 | 7.9 | 3.6 - 20 |
Data for Chlorpromazine is compiled from various sources and may show variability depending on the experimental conditions.
Functional Antagonism at Dopamine D2 Receptors
Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation. For D2 receptors, which are Gαi-coupled, antagonism is often measured by the inhibition of agonist-induced decreases in cyclic AMP (cAMP) levels.
Chlorpromazine acts as a potent antagonist at D2 receptors, effectively blocking the intracellular signaling initiated by dopamine. While specific IC50 values from functional assays can vary, they are generally in the low nanomolar range, consistent with its binding affinity.[6]
This compound's primary clinical use as an antiemetic is attributed to its antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[5][7] However, its weak antipsychotic profile suggests that its efficacy or potency as a D2 antagonist in other brain regions, such as the mesolimbic pathway, is considerably lower than that of chlorpromazine.[4]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a typical radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test compound (e.g., chlorpromazine, this compound).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of [³H]-Spiperone in assay buffer at a concentration of approximately 0.2 nM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of test compound dilution or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
100 µL of cell membrane suspension (containing a predetermined amount of protein).
-
50 µL of [³H]-Spiperone solution.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Dopamine D2 Receptor Functional Assay (cAMP Measurement)
This protocol describes a functional assay to measure the antagonist activity of a test compound at the dopamine D2 receptor by quantifying changes in intracellular cAMP levels.
Objective: To determine the potency (IC50) of a test compound to antagonize dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line stably co-expressing the human dopamine D2 receptor and a cAMP-sensitive biosensor (e.g., using FRET or BRET technology) or cells suitable for a cAMP immunoassay.
-
Dopamine (agonist).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (e.g., chlorpromazine, this compound).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA based).
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the cells into 384-well microplates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the test compound. Prepare a solution of dopamine at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the culture medium and add the test compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the dopamine solution (at EC80 concentration) and a fixed concentration of forskolin to all wells except the negative control. Incubate for a specified time (e.g., 30 minutes) at 37°C. Forskolin is used to stimulate cAMP production, which is then inhibited by the activated D2 receptors.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone and forskolin + dopamine).
-
Plot the percentage of inhibition of the dopamine response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). The Gβγ subunits can also modulate other signaling pathways, including ion channels. Antagonists like chlorpromazine and this compound bind to the D2 receptor and prevent dopamine from binding, thereby blocking this signaling cascade.
Conclusion
Chlorpromazine is a well-characterized dopamine receptor antagonist with a high affinity for D2-like receptors, which is central to its antipsychotic effects. This compound, while also a phenothiazine, exhibits a pharmacological profile consistent with weaker D2 receptor antagonism in brain regions associated with psychosis, explaining its primary use as an antiemetic with a lower risk of extrapyramidal side effects. The provided experimental protocols and pathway diagram offer a framework for further investigation into the nuanced differences between these and other dopamine receptor modulators. Further research is required to obtain precise quantitative data for this compound to allow for a more direct and comprehensive comparison.
References
- 1. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antiemetic specificity of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Comparative Analysis of Pipamazine and Other Phenothiazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Pipamazine and other phenothiazines, focusing on their pharmacological profiles, clinical efficacy as antiemetics, and associated side effects. Due to the limited availability of specific quantitative data for this compound, this guide incorporates information on the structurally and functionally similar antiemetic phenothiazine (B1677639), Metopimazine (B1676515), as a surrogate to provide a more comprehensive comparison.
Introduction to Phenothiazines
Phenothiazines are a class of antipsychotic drugs, also known as neuroleptics, that have been in clinical use for decades.[1][2] Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors.[2] Phenothiazines can be broadly categorized into subclasses based on their chemical structure, which influences their potency and side effect profile. While many phenothiazines are primarily used for the management of psychosis, several compounds within this class exhibit potent antiemetic properties and are utilized for the prevention and treatment of nausea and vomiting.[1][3]
This compound is a phenothiazine derivative that was formerly marketed as an antiemetic for indications such as morning sickness and postoperative nausea and vomiting.[4] It is reported to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[4] However, this compound was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity.[4]
Pharmacological Profile: A Comparative Overview
The diverse clinical effects of phenothiazines stem from their interactions with a wide range of neurotransmitter receptors. The table below summarizes the available receptor binding affinities (Ki values in nM) for several representative phenothiazines. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
| Receptor | Chlorpromazine (B137089) | Perphenazine (B1679617) | Fluphenazine (B1673473) | Thioridazine (B1682328) | Metopimazine (as a proxy for this compound) |
| Dopamine D2 | 1.1 - 2.5 | 0.8 - 1.3 | 0.4 - 1.4 | 3.3 - 10 | Potent Antagonist[1][2][5] |
| Serotonin (B10506) 5-HT2A | 3.3 - 13 | 1.1 - 4.7 | 1.6 - 7.3 | 4.5 - 25 | Antagonist[5] |
| Histamine (B1213489) H1 | 0.3 - 4.7 | 1.3 - 8.3 | 1.2 - 2.5 | 3.8 - 20 | Antagonist[1][2][5] |
| Muscarinic M1 | 13 - 34 | 100 - 500 | 250 - 1000 | 10 - 50 | Weak Affinity[2] |
| Adrenergic α1 | 1.3 - 3.8 | 1.8 - 8.0 | 1.0 - 5.0 | 2.5 - 15 | Antagonist[2][5] |
Note: Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Metopimazine, a structurally related antiemetic phenothiazine, demonstrates potent antagonism at dopamine D2/D3 receptors, which is believed to be the primary mechanism for its antiemetic effect.[1][2][5] It also exhibits antagonism at adrenergic alpha-1, histamine H1, and serotonin 5-HT2A receptors, with weak affinity for muscarinic receptors.[2][5] Given the structural and functional similarities, it is plausible that this compound shares a comparable receptor binding profile, characterized by potent D2 antagonism and activity at other receptors contributing to its antiemetic and side effect profile.
Key Signaling Pathways
The interaction of phenothiazines with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz, illustrate the primary signaling pathways associated with the receptors significantly modulated by this drug class.
Experimental Protocols
Radioligand Binding Assay
This experimental workflow is a standard method for determining the binding affinity of a compound to a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound (the phenothiazine).
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Hepatotoxicity Assay
This workflow outlines a common in vitro method to assess the potential of a drug to cause liver cell damage.
Detailed Methodology:
-
Cell Culture: Human liver cells (e.g., HepG2 cell line or primary human hepatocytes) are cultured in a suitable medium in multi-well plates.
-
Compound Exposure: The cultured cells are treated with a range of concentrations of the test compound (the phenothiazine) and incubated for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Assessment:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the concentration of the compound that causes a 50% reduction in cell viability (IC50) can be calculated. A lower IC50 value indicates greater hepatotoxic potential.
Clinical Efficacy and Side Effect Profile
Antiemetic Efficacy
Direct comparative clinical trials of this compound against other phenothiazine antiemetics are scarce in recent literature. However, studies comparing other phenothiazines provide insights into their relative efficacy. For instance, in a randomized, double-blind clinical trial for uncomplicated nausea and vomiting in the emergency department, prochlorperazine (B1679090) was found to be significantly more effective than promethazine (B1679618) in providing complete and rapid relief of symptoms.[6][7][8] Another study in patients with advanced cancer found that tropisetron (B1223216) was more effective than metoclopramide (B1676508) and chlorpromazine in treating emesis.[9]
Phenothiazines, as a class, are considered effective for the prevention of postoperative nausea and vomiting (PONV).[10][11] A network meta-analysis of antiemetic medications for preventing nausea and vomiting in cesarean sections found that dopamine receptor antagonists were among the most effective classes of drugs.[12]
Side Effect Profile
The side effect profile of phenothiazines is largely dictated by their receptor binding affinities.
Table 2: Comparative Side Effect Profile of Phenothiazines
| Side Effect | Mechanism | This compound | Chlorpromazine | Perphenazine | Fluphenazine | Thioridazine |
| Extrapyramidal Symptoms (EPS) | Dopamine D2 blockade in the nigrostriatal pathway | Reported to be low[4] | Moderate to High[13] | High[13] | High | Low[13] |
| Sedation | Histamine H1 blockade, α1-adrenergic blockade | Likely | High | Moderate | Low | High |
| Anticholinergic Effects (dry mouth, blurred vision, etc.) | Muscarinic M1 blockade | Likely low | High | Low | Low | High |
| Orthostatic Hypotension | α1-adrenergic blockade | Reported as a substantial concern[4] | High | Moderate | Low | High |
| Hepatotoxicity | Idiosyncratic metabolic reaction | Reason for market withdrawal[4] | Most frequently implicated phenothiazine[14][15] | Rare[16] | Rare | Rare |
Hepatotoxicity: The withdrawal of this compound from the US market was due to reports of liver injury.[4] While the exact incidence is not well-documented in recent literature, it highlights a significant safety concern. Among phenothiazines, chlorpromazine is the most well-known for causing cholestatic jaundice, with an estimated incidence of 1-2%.[15] Other phenothiazines, including perphenazine, are associated with a much lower risk of clinically apparent liver injury.[14][16] The mechanism is thought to be an idiosyncratic metabolic reaction.[15]
Extrapyramidal Symptoms (EPS): These movement disorders are a hallmark side effect of D2 receptor antagonists. This compound was reported to have a low propensity for inducing EPS.[4] In contrast, high-potency phenothiazines like fluphenazine and perphenazine have a higher risk of EPS, while low-potency agents like chlorpromazine and thioridazine have a lower risk.[13]
Hypotension: Orthostatic hypotension is a common side effect, particularly with low-potency phenothiazines that have significant α1-adrenergic blocking activity. Contemporary comparative trials of this compound noted that hypotension was a substantial concern at normal dosages.[4]
Conclusion
This compound is a phenothiazine with primary utility as an antiemetic, a property it likely shares with other phenothiazines through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. Its reported low incidence of extrapyramidal side effects suggests a pharmacological profile that may differ from high-potency antipsychotic phenothiazines. However, the significant risk of hepatotoxicity that led to its market withdrawal underscores a critical safety liability.
For researchers and drug development professionals, the comparative analysis of phenothiazines highlights the intricate relationship between receptor binding profiles and clinical outcomes. While newer classes of antiemetics with more specific mechanisms of action and favorable side effect profiles are now available, the study of phenothiazines continues to provide valuable insights into the pharmacology of antiemetic and antipsychotic drugs. Future research on the specific molecular interactions of compounds like this compound could further elucidate the structural determinants of both therapeutic efficacy and adverse effects within this important drug class.
References
- 1. What is the mechanism of Metopimazine? [synapse.patsnap.com]
- 2. Interaction of the antiemetic metopimazine and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Metopimazine - Wikipedia [en.wikipedia.org]
- 6. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: a randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prochlorperazine vs. Promethazine for Acute Nausea… | Clinician.com [clinician.com]
- 9. Antiemetic drugs: what to prescribe and when - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashp.org [ashp.org]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Comparative Efficacy of Different Classes of Antiemetic Medications for the Prevention of Nausea and Vomiting in Cesarean Section: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antipsychotic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Chlorpromazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Perphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Hepatotoxicity of Pipamazine in Liver Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hepatotoxicity of Pipamazine, a phenothiazine (B1677639) antiemetic withdrawn from the market due to liver injury, with alternative drugs using advanced in vitro liver spheroid models. The data presented herein is intended to serve as a valuable resource for researchers investigating drug-induced liver injury (DILI) and for professionals involved in the development of safer pharmaceuticals.
Introduction to this compound and Drug-Induced Liver Injury
This compound is a phenothiazine derivative that was previously used as an antiemetic. However, it was withdrawn from the market due to reports of severe hepatotoxicity.[1] Drug-induced liver injury is a significant concern in drug development and clinical practice, accounting for a substantial number of drug failures and post-market withdrawals.[2] Therefore, robust and predictive in vitro models are crucial for assessing the hepatotoxic potential of new and existing drugs. Liver spheroids, three-dimensional (3D) aggregates of hepatocytes, have emerged as a more physiologically relevant model compared to traditional 2D cell cultures, offering improved sensitivity for detecting DILI.[3][4]
This guide compares the known hepatotoxic profile of this compound with Chlorpromazine, another phenothiazine with well-documented hepatotoxicity, and Ondansetron (B39145), a widely used antiemetic with a lower incidence of severe liver injury.[5][6][7]
Comparative Hepatotoxicity Data
The following tables summarize the available data on the hepatotoxicity of this compound and its comparators. Due to the withdrawal of this compound, specific experimental data in modern liver spheroid models is limited. Therefore, its profile is primarily based on historical reports and data from related compounds.
Table 1: In Vitro Hepatotoxicity Data in Liver Spheroids
| Drug | Drug Class | In Vitro Model | Time Point | IC50 (µM) | Key Findings |
| This compound | Phenothiazine | - | - | Not Available | Withdrawn from market due to hepatotoxicity.[1] Expected to exhibit significant toxicity in liver spheroids. |
| Chlorpromazine | Phenothiazine | Primary Human Hepatocyte (PHH) Spheroids | 14 days | 4.6[5] | Demonstrates high sensitivity in 3D liver models, with toxicity observed at clinically relevant concentrations.[5] |
| Ondansetron | 5-HT3 Receptor Antagonist | - | - | Not Available | Generally considered to have a lower risk of severe hepatotoxicity.[6] However, dose adjustments may be necessary for patients with severe hepatic impairment.[8][9] |
Table 2: Supporting In Vitro and In Vivo Hepatotoxicity Data
| Drug | Model | Key Findings |
| This compound | Clinical Reports | Associated with severe liver injury, leading to market withdrawal.[1] |
| Chlorpromazine | 2D Cell Culture (HepG2, THLE-2) | IC50 values in the range of 35-65 µM.[10] |
| Ondansetron | Clinical Reports | Rarely associated with severe liver injury, though transient elevations in aminotransferase levels have been reported.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for assessing hepatotoxicity in liver spheroids.
Liver Spheroid Formation
-
Cell Source: Primary human hepatocytes (PHHs) are considered the gold standard. Alternatively, immortalized cell lines like HepG2 or HepaRG can be used.[11]
-
Method: The hanging drop method or the use of ultra-low attachment plates are common techniques for spheroid formation.[4]
-
Procedure (Ultra-Low Attachment Plate):
-
Seed a suspension of hepatocytes in appropriate culture medium into the wells of an ultra-low attachment multi-well plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2). Spheroids typically form within 24-72 hours.[12]
-
Cell Viability Assays
-
ATP Assay (e.g., CellTiter-Glo® 3D): This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
After drug treatment, equilibrate the spheroid plate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix well to lyse the spheroids and release ATP.
-
Measure the luminescent signal, which is proportional to the amount of ATP.
-
-
Live/Dead Staining: This method uses fluorescent dyes to distinguish between live and dead cells.
-
Incubate spheroids with a solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Visualize the spheroids using a fluorescence microscope and quantify the number of live and dead cells.[12]
-
Liver Function Assays
-
Albumin and Urea (B33335) Production: These are key markers of hepatocyte function.
-
Collect the culture supernatant from the spheroid plates at specified time points.
-
Measure the concentration of albumin and urea in the supernatant using commercially available ELISA kits or colorimetric assays.[13]
-
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Release: These enzymes are released into the culture medium upon hepatocyte damage.
-
Collect the culture supernatant.
-
Measure the activity of ALT and AST in the supernatant using specific assay kits.[14]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for assessing drug-induced hepatotoxicity in liver spheroids.
Caption: General signaling pathways implicated in drug-induced liver injury (DILI).
Conclusion
The use of liver spheroids provides a more sensitive and physiologically relevant in vitro model for assessing drug-induced hepatotoxicity compared to traditional 2D cultures.[3][4] The available data, although limited for the withdrawn drug this compound, strongly suggests its significant hepatotoxic potential, which can be qualitatively compared to the well-documented hepatotoxin Chlorpromazine in these advanced models.[5] In contrast, Ondansetron appears to be a safer alternative from a hepatotoxicity standpoint, though its effects in liver spheroid models warrant further quantitative investigation.[6] This comparative guide underscores the importance of utilizing advanced in vitro systems like liver spheroids in preclinical safety assessment to better predict clinical outcomes and develop safer medications.
References
- 1. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Utility of spherical human liver microtissues for prediction of clinical drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional, Functional, and Mechanistic Comparisons of Stem Cell–Derived Hepatocytes, HepaRG Cells, and Three-Dimensional Human Hepatocyte Spheroids as Predictive In Vitro Systems for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiemetic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prochlorperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ondansetron in patients with hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cytotoxic effects of prazosin, chlorpromazine, and haloperidol on hepatocellular carcinoma and immortalized non-tumor liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Evaluation of Organotypic and Microphysiological Liver Models for Prediction of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic Characterization of Toxic Compound Effects on Liver Spheroids Derived from iPSC Using Confocal Imaging and Three-Dimensional Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human liver cell spheroids in extended perfusion bioreactor culture for repeated-dose drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of Functional Liver Spheroids From Human Hepatocyte-Derived Liver Progenitor-Like Cells for Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antiemetic Efficacy: The Evolution from Pipamazine to Modern Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiemetic therapy has undergone a profound transformation over the past several decades. Early treatments, such as the phenothiazine (B1677639) derivative pipamazine, have been largely superseded by more targeted and effective agents. This guide provides an objective comparison of the historical antiemetic this compound with modern alternatives, namely 5-HT3 receptor antagonists and NK1 receptor antagonists, supported by available clinical data and a review of their distinct mechanisms of action. Due to the discontinuation of this compound from the U.S. market in 1969 due to hepatotoxicity, direct comparative clinical trial data with modern antiemetics is nonexistent.[1] Therefore, this guide will utilize prochlorperazine (B1679090), a structurally and mechanistically similar phenothiazine, as a proxy for comparative analysis against modern agents.[2]
Executive Summary
Modern antiemetics, specifically 5-HT3 and NK1 receptor antagonists, offer significantly improved efficacy and a more favorable side-effect profile compared to older phenothiazine agents like this compound. The evolution in treatment is marked by a shift from broad-spectrum receptor antagonism to highly specific targeting of key pathways in the emetic reflex. While phenothiazines like prochlorperazine still have a role in certain clinical settings, the standard of care for preventing chemotherapy-induced nausea and vomiting (CINV) and radiotherapy-induced nausea and vomiting (RINV) has moved towards the newer classes of drugs.
Data Presentation: A Comparative Overview of Antiemetic Efficacy
The following tables summarize the quantitative data from clinical trials comparing the efficacy of a representative phenothiazine (prochlorperazine) with modern 5-HT3 receptor antagonists (e.g., ondansetron). Data for NK1 receptor antagonists (e.g., aprepitant) is presented from meta-analyses of studies where it was added to standard therapy.
Table 1: Efficacy in Preventing Vomiting (Emesis)
| Antiemetic Class | Drug(s) | Indication | Complete Response (No Emesis) | Comparator | Source |
| Phenothiazine | Prochlorperazine | Radiotherapy-Induced Nausea and Vomiting | 35% | Ondansetron (B39145) (61%) | [3][4] |
| 5-HT3 Antagonist | Ondansetron | Radiotherapy-Induced Nausea and Vomiting | 61% | Prochlorperazine (35%) | [3][4] |
| 5-HT3 Antagonist | Ondansetron | Moderately Emetogenic Chemotherapy | 60% | Prochlorperazine (21%) | [5] |
| Phenothiazine | Prochlorperazine | Moderately Emetogenic Chemotherapy | 21% | Ondansetron (60%) | [5] |
| NK1 Antagonist (in combination) | Aprepitant (B1667566) + Standard Therapy | Chemotherapy-Induced Nausea and Vomiting (Overall Phase) | Significantly improved vs. standard therapy alone (OR 2.50) | Standard Therapy (5-HT3 antagonist + dexamethasone) | [6] |
Table 2: Efficacy in Managing Nausea
| Antiemetic Class | Drug(s) | Indication | Effect on Nausea | Comparator | Source |
| Phenothiazine | Prochlorperazine | Emergency Department (various etiologies) | Better control at 31-60 and 61-120 minutes (p=0.03, p=0.05) | Ondansetron | [6][7][8][9] |
| 5-HT3 Antagonist | Ondansetron | Radiotherapy-Induced Nausea and Vomiting | No significant difference in incidence or severity | Prochlorperazine | [3][4] |
| Phenothiazine | Prochlorperazine | Delayed CINV (Doxorubicin-based) | Less delayed nausea than 5-HT3 antagonists (p=0.05) | 5-HT3 Antagonists | [10][11] |
| NK1 Antagonist (in combination) | Aprepitant + Standard Therapy | Chemotherapy-Induced Nausea and Vomiting (Overall Phase) | Significantly improved vs. standard therapy alone (OR 1.53) | Standard Therapy (5-HT3 antagonist + dexamethasone) | [6] |
Mechanisms of Action and Signaling Pathways
The evolution of antiemetic drugs is best understood through their distinct molecular targets within the complex signaling pathways that trigger nausea and vomiting.
This compound and Phenothiazines: Broad-Spectrum Antagonism
This compound, like other phenothiazines, exerts its antiemetic effect through the blockade of multiple neurotransmitter receptors.[12] The primary site of action is the chemoreceptor trigger zone (CTZ) in the brainstem, where these drugs antagonize D2 dopamine (B1211576) receptors.[3][13][14] This broad-spectrum activity also includes the blockade of muscarinic, histamine (B1213489) (H1), and alpha-adrenergic receptors, which contributes to both their antiemetic effects and their notable side effects, such as sedation and extrapyramidal symptoms.[12][14][15][16]
5-HT3 Receptor Antagonists: Targeted Serotonin (B10506) Blockade
The development of 5-HT3 receptor antagonists, such as ondansetron, marked a significant advancement in antiemetic therapy. Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the CTZ, ultimately stimulating the vomiting center.[1][2][16] 5-HT3 antagonists selectively block these receptors, preventing the initiation of the emetic reflex.[1][2] Their high specificity results in fewer side effects compared to phenothiazines.
NK1 Receptor Antagonists: Blocking the Substance P Pathway
Neurokinin-1 (NK1) receptor antagonists, including aprepitant, represent another major milestone, particularly in managing delayed CINV.[17] Certain chemotherapeutic agents trigger the release of Substance P in the brain.[18][19] Substance P is a neuropeptide that binds to NK1 receptors located in the NTS and other areas of the brainstem involved in the emetic reflex.[18][19][20] This binding is a key step in the final common pathway leading to vomiting. NK1 receptor antagonists competitively block this interaction, thereby preventing the transmission of the emetic signal.[18] They are often used in combination with 5-HT3 antagonists and corticosteroids for a multi-pronged approach to CINV prevention.[6][19]
Experimental Protocols: A Representative Antiemetic Clinical Trial
Direct experimental protocols for this compound are not available in modern literature. However, a typical clinical trial protocol for evaluating the efficacy of a modern antiemetic in the context of CINV follows a standardized methodology.[12][14]
Objective: To compare the efficacy and safety of an investigational antiemetic agent against a standard-of-care comparator for the prevention of nausea and vomiting in patients receiving moderately or highly emetogenic chemotherapy.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult patients with a confirmed malignancy scheduled to receive their first course of a moderately or highly emetogenic single-day chemotherapy regimen. Patients must have a good performance status (e.g., ECOG ≤ 2) and adequate organ function.
-
Exclusion Criteria: Patients who have received chemotherapy within the last 6 months, patients with ongoing nausea or vomiting, and patients taking other medications with antiemetic properties that cannot be discontinued.
Treatment Arms:
-
Investigational Arm: Investigational agent + 5-HT3 antagonist + dexamethasone (B1670325).
-
Control Arm: Placebo (matching the investigational agent) + 5-HT3 antagonist + dexamethasone (standard of care).
Study Procedures:
-
Screening and Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms.
-
Drug Administration: The study drug (investigational agent or placebo) and background antiemetics are administered prior to chemotherapy on Day 1. Dexamethasone may be continued on Days 2-4 for delayed CINV prophylaxis.
-
Efficacy Assessment:
-
Primary Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication during the overall phase (0-120 hours post-chemotherapy).
-
Secondary Endpoints: CR during the acute (0-24 hours) and delayed (24-120 hours) phases; incidence and severity of nausea (assessed using a Visual Analog Scale - VAS); time to first emetic episode; use of rescue medication.
-
Data Collection: Patients complete a daily diary to record emetic episodes, nausea scores, and any rescue medications taken.
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study period.
Conclusion
The comparison between the historical antiemetic this compound and modern agents like 5-HT3 and NK1 receptor antagonists highlights a clear trajectory of progress in pharmacology. The move from agents with broad, non-specific receptor activity to highly targeted drugs has resulted in a significant improvement in the management of nausea and vomiting, particularly in challenging clinical scenarios such as cancer chemotherapy. While direct comparative data for this compound is unavailable, the evidence strongly supports the superior efficacy and safety of modern antiemetics, which now form the cornerstone of antiemetic guidelines worldwide. Future research will likely continue this trend, focusing on novel pathways and combination therapies to further improve patient outcomes.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A prospective randomized double-blind trial comparing ondansetron versus prochlorperazine for the prevention of nausea and vomiting in patients undergoing fractionated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Antiemetic regimen with aprepitant in the prevention of chemotherapy-induced nausea and vomiting: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of Aprepitant-containing triple therapy for the prevention and treatment of chemotherapy-induced nausea and vomiting: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Controlled Trial of Ondansetron vs. Prochlorperazine in Adults in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-hydroxytryptamine-receptor antagonists versus prochlorperazine for control of delayed nausea caused by doxorubicin: a URCC CCOP randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxytryptamine-receptor antagonists versus prochlorperazine for control of delayed nausea caused by doxorubicin: a URCC CCOP randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Efficacy, safety and effectiveness of ondansetron compared to other serotonin-3 receptor antagonists (5-HT3RAs) used to control chemotherapy-induced nausea and vomiting: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. egpat.com [egpat.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 18. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Neurokinin-1 Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipamazine's Neurological Footprint: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors
For Immediate Release
[City, State] – December 12, 2025 – A comprehensive analysis of the phenothiazine (B1677639) derivative Pipamazine reveals a distinct neurotransmitter receptor binding profile when compared to other prominent antipsychotic agents. This guide provides a detailed comparison of this compound's binding affinities for dopamine (B1211576), serotonin (B10506), histamine (B1213489), and adrenergic receptors, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, formerly utilized as an antiemetic, exhibits a nuanced interaction with key neurological targets. While it shares a chemical lineage with chlorpromazine (B137089), its receptor binding characteristics suggest a pharmacological profile with potentially fewer extrapyramidal side effects, a notion supported by its historical clinical use. This comparative guide delves into the quantitative binding data, experimental methodologies, and relevant signaling pathways to elucidate the cross-reactivity of this compound and its standing among other neuroleptic compounds.
Comparative Binding Affinities of this compound and Selected Antipsychotics
The following table summarizes the inhibitory constants (Ki) of this compound and several comparator antipsychotic drugs across a panel of neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.
| Drug | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) | Adrenergic α1 (Ki, nM) | Adrenergic α2A (Ki, nM) |
| This compound | 15.8 | 1.35 | - | - | - | 25.1 |
| Chlorpromazine | - | 3.5 | 3.1 | 3.8 | 2.6 | - |
| Haloperidol | 240 | 0.89 | 120 | 830 | 11 | 4.6 |
| Olanzapine (B1677200) | 69 | 11 | 4 | 7 | 19 | - |
| Clozapine | 130 | 125 | 8.9 | 1.2 | 7 | 240 |
| Risperidone (B510) | 240 | 3.2 | 0.2 | 20 | 0.8 | 16 |
Experimental Protocols: Unveiling Receptor Affinities
The binding affinities presented in this guide are predominantly determined through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of drug-receptor interactions.
General Principle of Radioligand Binding Assays
Radioligand binding assays measure the affinity of a drug for a specific receptor by quantifying the displacement of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to that receptor. The concentration of the unlabeled drug required to displace 50% of the bound radioligand is known as the IC50 value. This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Experimental Workflow for a Typical Radioligand Binding Assay
Figure 1. A generalized workflow for a radioligand binding assay.
Specific Protocols for Key Receptor Families
Dopamine Receptor (e.g., D2) Binding Assay:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
Serotonin Receptor (e.g., 5-HT2A) Binding Assay:
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin or [3H]Spiperone.
-
Procedure: The protocol is similar to the dopamine receptor binding assay, with adjustments in the specific radioligand and incubation conditions as required for the 5-HT2A receptor.
Histamine Receptor (e.g., H1) Binding Assay:
-
Receptor Source: Membranes from cells expressing the human H1 receptor.
-
Radioligand: [3H]Mepyramine or [3H]Pyrilamine.
-
Procedure: The assay follows the same general principles, utilizing a specific radioligand for the H1 receptor and appropriate incubation conditions.
Adrenergic Receptor (e.g., α1) Binding Assay:
-
Receptor Source: Membranes from tissues or cells expressing the α1-adrenergic receptor.
-
Radioligand: [3H]Prazosin.
-
Procedure: Similar to the other receptor binding assays, the displacement of [3H]Prazosin by the test compound is measured to determine its binding affinity for the α1-adrenergic receptor.
Signaling Pathways and Logical Relationships
The interaction of this compound and other antipsychotics with their respective receptor targets initiates a cascade of intracellular signaling events. The following diagram illustrates the primary signaling pathways associated with the D2 and 5-HT2A receptors, which are key targets for many antipsychotic drugs.
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways
Figure 2. Simplified signaling pathways for D2 and 5-HT2A receptors.
Discussion
The available data indicates that this compound possesses a high affinity for the dopamine D2 receptor (Ki = 1.35 nM), which is comparable to or greater than that of several established antipsychotics such as risperidone (Ki = 3.2 nM) and olanzapine (Ki = 11 nM). This strong D2 receptor antagonism likely contributes to its antiemetic properties. Notably, this compound also demonstrates a moderate affinity for the dopamine D1 receptor (Ki = 15.8 nM) and the alpha-2A adrenergic receptor (Ki = 25.1 nM).
The lack of comprehensive binding data for this compound at serotonin and histamine receptors, as well as other adrenergic receptor subtypes, represents a significant gap in our understanding of its full pharmacological profile. Its reported lower incidence of extrapyramidal side effects compared to chlorpromazine suggests a potentially more favorable D2/5-HT2A receptor affinity ratio, a hallmark of atypical antipsychotics. However, without empirical data, this remains speculative.
In comparison, atypical antipsychotics like olanzapine and risperidone exhibit potent blockade of both D2 and 5-HT2A receptors. Clozapine, often considered the prototypical atypical antipsychotic, displays a more complex profile with high affinity for a wide range of receptors, including histaminic H1 and muscarinic receptors, which contributes to its unique efficacy and side-effect profile. Haloperidol, a typical antipsychotic, is characterized by its high affinity for D2 receptors and relatively lower affinity for other receptor types, which is associated with a higher risk of extrapyramidal symptoms.
Conclusion
This compound's high affinity for the dopamine D2 receptor provides a clear mechanism for its pharmacological effects. However, a complete understanding of its cross-reactivity and a definitive comparison with other antipsychotics are hampered by the limited availability of comprehensive binding data. Further in vitro and in vivo studies are warranted to fully characterize the receptor binding profile of this compound. Such research would not only provide a more complete picture of this historical compound but could also offer valuable insights for the development of novel therapeutics with improved efficacy and tolerability.
A Comparative Analysis of Pipamazine's Toxicity: An In Vitro and In Vivo Perspective
A critical evaluation of the toxicological profile of the withdrawn antiemetic drug, Pipamazine, reveals a significant data gap in publicly available literature. Due to its discontinuation in 1969 owing to reports of liver damage, specific quantitative in vitro and in vivo toxicity data for this compound are largely unavailable. This guide, therefore, presents a comparative analysis using data from the closely related phenothiazine (B1677639), chlorpromazine (B137089), to infer the potential toxicological profile of this compound and to underscore the mechanisms of phenothiazine-induced hepatotoxicity.
This comparison aims to provide researchers, scientists, and drug development professionals with a framework for understanding the potential toxicities associated with this class of compounds. The information on chlorpromazine serves as a surrogate to highlight the key toxicological endpoints that would be critical to assess for any phenothiazine derivative.
In Vitro Toxicity: A Cellular Perspective
The in vitro assessment of drug toxicity provides crucial insights into the direct effects of a compound on cells, elucidating mechanisms of cytotoxicity. While specific IC50 values for this compound are not documented in available literature, studies on chlorpromazine offer a glimpse into the potential cytotoxic profile of this class of drugs.
Table 1: In Vitro Cytotoxicity of Chlorpromazine
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HepG2 (Human hepatocellular carcinoma) | XTT | Cell Viability | 35-65 | [1] |
| THLE-2 (Immortalized human hepatocytes) | XTT | Cell Viability | 35-65 | [1] |
| Isolated rat hepatocytes | Not specified | Cytotoxicity | Concentration-dependent | [2] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
In Vivo Toxicity: Systemic Effects
Table 2: In Vivo Acute Toxicity of Chlorpromazine
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 135 | |
| Rat | Oral | 142 | |
| Mouse | Intraperitoneal | Not specified | |
| Rat | Intraperitoneal | 62 | |
| Mouse | Intravenous | 20 | |
| Rat | Intravenous | 23 |
Note: The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animal population.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the assessment of drug-induced liver injury.
In Vitro Cytotoxicity Assay (e.g., MTT or XTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, THLE-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chlorpromazine) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well. This reagent is reduced by metabolically active cells to a colored formazan (B1609692) product.
-
Incubation: Incubate the plate for a few hours to allow for the conversion of the reagent.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]
Acute Oral Toxicity Study (LD50 Determination) in Rodents
This study is designed to determine the median lethal dose of a substance when administered orally in a single dose.
-
Animal Selection: Use a specific strain of rats or mice of a single sex (or both), with a defined age and weight range.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
Dose Preparation: Prepare a range of doses of the test substance in a suitable vehicle.
-
Administration: Administer a single oral dose of the test substance to different groups of animals. A control group receives only the vehicle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a specified period (typically 14 days).
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any treatment-related abnormalities.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
Signaling Pathways and Experimental Workflows
The hepatotoxicity of phenothiazines is believed to be multifactorial, involving direct cellular damage, immune-mediated responses, and cholestasis (impaired bile flow). A key mechanism in the direct toxicity of chlorpromazine is its metabolic activation by cytochrome P450 enzymes in the liver.
Metabolic Activation of Chlorpromazine
The following diagram illustrates the proposed pathway for the metabolic activation of chlorpromazine, leading to the formation of a reactive intermediate that can contribute to cellular damage.
Caption: Metabolic activation of chlorpromazine to a reactive intermediate.
General Workflow for In Vitro Hepatotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the potential hepatotoxicity of a compound in vitro.
Caption: A generalized workflow for in vitro hepatotoxicity testing.
References
Pipamazine: An Inactive Comparator in the Quest for Novel Antipsychotics
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
In the rigorous process of screening and identifying novel antipsychotic drug candidates, the inclusion of appropriate controls is paramount to validate assay sensitivity and specificity. While positive controls such as the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine are routinely employed to confirm the efficacy of screening models, the use of a true negative control—a compound structurally related to active drugs but devoid of antipsychotic activity—is equally crucial. Pipamazine, a phenothiazine (B1677639) derivative historically marketed as an antiemetic, serves as an exemplary negative control in this context. This guide provides a comprehensive comparison of this compound with Haloperidol and Clozapine, supported by experimental data, to underscore its utility in antipsychotic drug screening cascades.
Comparative Pharmacological Profile
This compound's value as a negative control stems from its negligible antipsychotic activity, a characteristic attributed to its distinct receptor binding profile compared to established antipsychotics. The following tables summarize the in vitro receptor binding affinities and in vivo pharmacological effects of this compound, Haloperidol, and Clozapine.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Clozapine |
| Dopamine (B1211576) D2 | ~1.35 | 0.5 - 2.5 | 130 - 540 |
| Serotonin 5-HT2A | No data available | 2.6 (ED50, mg/kg) | 5 - 20 |
| Muscarinic M1 | No data available | 1000 - 5000 | 1.9 |
| Histamine H1 | No data available | 10 - 50 | 1.1 |
| Alpha-1 Adrenergic | No data available | 0.42 (ED50, mg/kg) | 7 |
Note: Ki values can vary significantly between studies depending on the experimental conditions, such as the radioligand and tissue source used. The data presented here are representative values from available literature.
Despite a reported high affinity for the D2 receptor from a database source, primary literature supporting this and extensive profiling across other receptors relevant to antipsychotic action is scarce for this compound. This contrasts sharply with the well-characterized profiles of Haloperidol and Clozapine.
Table 2: Comparative In Vivo Antipsychotic-like Activity
| Assay | This compound | Haloperidol | Clozapine |
| Catalepsy Induction (Rat) | No significant catalepsy reported | Induces catalepsy (ED50 ≈ 0.3 mg/kg) | Minimal to no catalepsy at therapeutic doses |
| Amphetamine-Induced Stereotypy (Rat) | No significant antagonism reported | Potently antagonizes stereotypy | Atypical antagonism, may enhance at certain doses |
Note: The lack of available quantitative in vivo data for this compound in these standard preclinical models of antipsychotic activity is a key finding that supports its classification as a negative control.
Experimental Methodologies
The data presented above are derived from standard preclinical assays designed to predict the clinical efficacy and side-effect profiles of antipsychotic drugs. Detailed protocols for these key experiments are provided below.
In Vitro: Dopamine D2 Receptor Competition Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Tissue Preparation: Membranes are prepared from a brain region rich in D2 receptors (e.g., rat striatum) or from cells stably expressing the human D2 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride) and varying concentrations of the test compound (e.g., this compound, Haloperidol, or Clozapine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo: Catalepsy Bar Test in Rats
This test assesses the induction of catalepsy, a state of motor rigidity that is a common side effect of typical antipsychotics and is predictive of extrapyramidal symptoms in humans.
Protocol:
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats are acclimated to the testing room.
-
Drug Administration: Animals are administered the test compound (e.g., this compound), a positive control (e.g., Haloperidol), or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: At a specified time post-injection (e.g., 30, 60, and 90 minutes), each rat is gently placed with its forepaws on a horizontal bar raised a specific height from the surface.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded, up to a maximum cut-off time (e.g., 180 seconds).
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared. A significant increase in descent latency compared to the vehicle group is indicative of catalepsy.
In Vivo: Amphetamine-Induced Stereotypy in Rats
This model evaluates the ability of a compound to antagonize the dopamine-mediated stereotypic behaviors induced by amphetamine, which is predictive of antipsychotic efficacy.
Protocol:
-
Animal Acclimation: Rats are individually housed and acclimated to the observation cages.
-
Drug Administration: Animals are pre-treated with the test compound, a positive control, or a vehicle control.
-
Amphetamine Challenge: After a set pre-treatment time, animals are challenged with an injection of d-amphetamine (e.g., 1-5 mg/kg, s.c.).
-
Behavioral Observation: Immediately following the amphetamine challenge, the animals' behavior is observed and scored at regular intervals for a defined period (e.g., 90 minutes).
-
Scoring: Stereotypic behaviors are rated using a standardized rating scale, which may include sniffing, licking, gnawing, and head weaving.
-
Data Analysis: The mean stereotypy scores for each treatment group are calculated and compared to the vehicle-control group. A significant reduction in stereotypy scores indicates potential antipsychotic activity.
Visualizing the Role of this compound in Antipsychotic Drug Screening
The following diagrams, generated using the DOT language, illustrate the relevant biological and experimental frameworks for understanding the utility of this compound as a negative control.
Caption: Dopamine D2 Receptor Signaling Pathway and Points of Intervention.
Caption: Antipsychotic Drug Discovery Screening Funnel with Controls.
Pipamazine's Potency at the D2 Receptor: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals benchmarking Pipamazine's D2 antagonist potency against the well-established antipsychotics Haloperidol, Risperidone, and Olanzapine. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and visual representations of key biological pathways.
Comparative Potency at the Dopamine (B1211576) D2 Receptor
The following table summarizes the in vitro binding affinities (Ki) of this compound, Haloperidol, Risperidone, and Olanzapine for the dopamine D2 receptor. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a binding assay, with lower values indicating higher affinity.
| Compound | D2 Receptor Binding Affinity (Ki) [nM] | Notes |
| This compound | Data not available | This compound is a first-generation phenothiazine (B1677639) derivative with reported negligible antipsychotic activity, suggesting a low affinity for the D2 receptor. It was withdrawn from the US market in 1969.[1] |
| Haloperidol | 0.89 - 2.5 | A potent typical antipsychotic, Haloperidol exhibits high affinity for the D2 receptor. |
| Risperidone | 3.13 - 3.3 | An atypical antipsychotic, Risperidone demonstrates high affinity for the D2 receptor.[2] |
| Olanzapine | 11 | An atypical antipsychotic, Olanzapine shows a lower affinity for the D2 receptor compared to Haloperidol and Risperidone.[2] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: this compound and reference D2 antagonists (Haloperidol, Risperidone, Olanzapine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Scintillation Cocktail and Vials.
-
Filtration Apparatus with glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compounds. Include wells for total binding (no competitor) and non-specific binding.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for D2 Receptor Antagonism (cAMP Inhibition)
This protocol describes a method to assess the functional potency of a test compound as a D2 receptor antagonist by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells: Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
D2 Receptor Agonist: e.g., Quinpirole or Dopamine.
-
Adenylyl Cyclase Activator: e.g., Forskolin (B1673556).
-
Test Compounds: this compound and reference D2 antagonists.
-
cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.
-
Cell Culture Medium and Assay Buffer.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Incubation: Treat the cells with varying concentrations of the test compound or reference antagonists for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (typically the EC80 concentration for cAMP inhibition) to the wells.
-
Adenylyl Cyclase Activation: Simultaneously or immediately after agonist addition, add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC50 value, which is the concentration of the antagonist that restores cAMP levels to 50% of the maximal effect of the agonist.
Visualizing Key Processes
References
Replicating Historical Studies on Pipamazine's Side Effects: A Comparative Guide for Researchers
A deep dive into the side effect profile of the historical antiemetic Pipamazine, contrasted with its contemporary counterpart, chlorpromazine (B137089), and modern alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by available data, detailed experimental protocols, and visualizations of relevant biological pathways.
This compound, a phenothiazine (B1677639) derivative introduced in 1959 for the treatment of nausea and vomiting, was withdrawn from the U.S. market in 1969 due to reports of significant side effects.[1] The scarcity of comprehensive clinical data from the era of its use presents a challenge in fully characterizing its side-effect profile. This guide aims to synthesize the available historical information on this compound's adverse effects, primarily hepatotoxicity and hypotension, and place it in context with its chemical relative, chlorpromazine, as well as modern antiemetic agents such as ondansetron (B39145) and aprepitant. By examining historical data alongside modern standards for drug safety and efficacy, this guide offers a framework for understanding the evolution of antiemetic pharmacology and the importance of rigorous post-marketing surveillance.
Comparative Analysis of Side Effects
The following tables provide a structured comparison of the known or reported side effects of this compound, its historical contemporary chlorpromazine, and the modern antiemetics ondansetron and aprepitant. Due to the limited quantitative data available for this compound from historical studies, some fields are descriptive.
Table 1: Comparison of Hepatotoxicity
| Feature | This compound (Historical) | Chlorpromazine (Historical) | Ondansetron (Modern) | Aprepitant (Modern) |
| Incidence of Liver Injury | Reports of hepatotoxicity leading to market withdrawal; specific incidence rates not well-documented.[1] | 1.3 per 1,000 users; jaundice reported in 0.16% of patients.[2][3] | Serum transaminase values increased significantly in 6% to 8% of patients in some studies.[4] | Grade 3-4 anemia reported in 9-17% of patients in a pediatric trial.[1] |
| Type of Liver Injury | Not specified in available literature. | Primarily cholestatic jaundice.[3] | Transient increases in serum transaminases.[4] | Not a primary reported side effect; anemia and neutropenia are more common hematological adverse events.[1] |
| Notes | The withdrawal of this compound underscores the severity of the observed hepatotoxicity.[1] | A well-documented cause of drug-induced liver injury, particularly in the mid-20th century.[5] | Generally considered to have a low risk of severe liver injury. | Hematological side effects are more prominent in clinical trial data.[1] |
Table 2: Comparison of Cardiovascular Side Effects
| Feature | This compound (Historical) | Chlorpromazine (Historical) | Ondansetron (Modern) | Aprepitant (Modern) |
| Hypotension | A substantial concern, with reported blood pressure reductions of up to 70 mmHg.[1] | Known to cause a lowering of blood pressure.[6] | Not a commonly reported side effect. | Not a commonly reported side effect. |
| Other Cardiovascular Effects | Not well-documented. | Can cause dizziness.[6] | Can prolong the QT interval. | Generally well-tolerated from a cardiovascular standpoint. |
| Notes | The significant hypotensive effect was a notable clinical finding in contemporary trials.[1] | Orthostatic hypotension is a recognized side effect of phenothiazines. | ECG monitoring is recommended in some patient populations. | Clinical trials have not highlighted significant cardiovascular risks. |
Table 3: Comparison of Other Common Side Effects
| Feature | This compound (Historical) | Chlorpromazine (Historical) | Ondansetron (Modern) | Aprepitant (Modern) |
| Extrapyramidal Symptoms (EPS) | Reported to have negligible extrapyramidal side effects.[1] | Occurred in approximately 10.6% of patients not receiving prophylactic treatment.[7] | Not a characteristic side effect. | Not a characteristic side effect. |
| Gastrointestinal Effects | Not well-documented. | Constipation.[8] | Diarrhea (9%), constipation.[4] | Diarrhea, constipation. |
| Neurological Effects | Not well-documented. | Sedation.[8] | Headache (14%).[4] | Fatigue, asthenia. |
| Other Notable Side Effects | - | Dry mouth, blurred vision.[8] | - | Febrile neutropenia (15% in a pediatric study).[1] |
Experimental Protocols
Replicating historical studies requires an understanding of the methodologies likely employed at the time, as well as modern standards for assessing drug-induced side effects.
Historical Context: Mid-20th Century Clinical Trial Design
Clinical trials in the 1960s were less standardized than contemporary studies. A typical protocol for evaluating a new antiemetic like this compound would have likely included:
-
Patient Population: Patients experiencing nausea and vomiting, often in a post-operative or morning sickness context.
-
Study Design: Double-blind, placebo-controlled, or comparative trials against existing treatments (like chlorpromazine).
-
Efficacy Assessment: Primarily based on subjective patient reports and clinician observation of vomiting episodes.
-
Safety Assessment: Monitoring of vital signs (blood pressure, heart rate), and basic laboratory tests (liver function tests). Reports of adverse events were often anecdotal and less systematically collected than in modern trials.
Modern Experimental Protocols for Side Effect Assessment
To rigorously assess the side effects of an antiemetic drug today, the following experimental protocols would be employed:
1. Preclinical Toxicity Studies:
-
In Vitro Hepatotoxicity Assays: Utilizing human liver cell lines (e.g., HepG2) or primary human hepatocytes to assess cytotoxicity, metabolic function, and mechanisms of liver injury.
-
Animal Models: Administration of the drug to animal models (e.g., rodents, dogs) to evaluate systemic toxicity, including effects on the liver, cardiovascular system, and central nervous system. Histopathological examination of tissues is a key component.
2. Clinical Trial Protocols (Phase I-IV):
-
Phase I: Healthy volunteers receive single ascending doses to assess safety, tolerability, and pharmacokinetics. Intensive monitoring of vital signs, electrocardiograms (ECGs), and comprehensive laboratory panels (including liver function tests) is conducted.
-
Phase II & III: Efficacy and safety are evaluated in the target patient population. Standardized scales are used to assess nausea and vomiting. Systematic collection of all adverse events, with grading of severity and assessment of causality, is performed. Specific protocols for monitoring liver function (e.g., regular measurement of ALT, AST, bilirubin) and cardiovascular parameters (e.g., Holter monitoring for QT interval changes) are implemented.
-
Phase IV (Post-marketing Surveillance): Ongoing monitoring of the drug's safety in a large, diverse patient population to detect rare or long-term side effects.
Signaling Pathways and Mechanisms of Side Effects
Understanding the molecular mechanisms underlying the side effects of phenothiazines like this compound is crucial for modern drug development.
Phenothiazine-Induced Hepatotoxicity
The exact mechanism of phenothiazine-induced liver injury is not fully elucidated but is thought to involve a combination of direct toxicity of metabolites and an immune-mediated response.
References
- 1. Aprepitant for the prevention of chemotherapy-induced nausea and vomiting in children: a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver disorders in patients receiving chlorpromazine or isoniazid | RTI [rti.org]
- 3. Psychotropic drugs and liver disease: A critical review of pharmacokinetics and liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and side effects of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extrapyramidal side effects in chlorpromazine recipients: emergence according to benztropine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pipamazine and Prochlorperazine: A Tale of Two Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Pipamazine and prochlorperazine (B1679090), two phenothiazine (B1677639) derivatives with distinct clinical histories. While both were developed for their antiemetic properties, their pharmacological profiles and long-term viability have starkly diverged. Prochlorperazine remains a widely used medication for nausea, vomiting, and certain psychiatric conditions, whereas this compound was withdrawn from the market due to safety concerns. This comparison synthesizes the available data to offer insights into their respective mechanisms, efficacy, and adverse effect profiles.
At a Glance: Key Differences
| Feature | This compound | Prochlorperazine |
| Status | Withdrawn from the market | Currently available |
| Primary Use | Antiemetic (formerly)[1] | Antiemetic, Antipsychotic, Anxiolytic[2] |
| Antipsychotic Activity | Negligible[1] | Yes[2] |
| Reason for Withdrawal | Hepatotoxicity[1] | N/A |
| Common Side Effects | Hypotension[1] | Sleepiness, blurry vision, dizziness, extrapyramidal symptoms[2] |
Chemical Structures
A fundamental comparison begins at the molecular level. Both this compound and prochlorperazine share the core phenothiazine structure but differ in their side chains, which significantly influences their pharmacological activity.
This compound
Prochlorperazine
Mechanism of Action: A Common Core with Divergent Effects
Both drugs are phenothiazine derivatives and are understood to exert their primary effects through the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key area for the induction of nausea and vomiting. However, the extent and specificity of their receptor binding profiles differ, leading to variations in their clinical effects.
Prochlorperazine is a potent D2 dopamine receptor antagonist, which accounts for both its antiemetic and antipsychotic properties.[2] It also exhibits activity at histaminergic, cholinergic, and alpha-adrenergic receptors, contributing to its side effect profile.[3]
This compound, while also a phenothiazine, was reported to have negligible antipsychotic activity, suggesting a potentially different or weaker interaction with dopamine pathways in brain regions associated with psychosis.[1] It was noted to produce fewer extrapyramidal side effects, which are commonly associated with potent D2 blockade.[1]
Signaling Pathway of Prochlorperazine
The following diagram illustrates the established signaling pathway for prochlorperazine's antiemetic and antipsychotic effects.
Pharmacokinetic Profile
| Parameter | This compound | Prochlorperazine |
| Bioavailability | Not well-documented in available literature. | Low and variable orally.[2] |
| Metabolism | Presumably hepatic. | Primarily hepatic via CYP2D6 and/or CYP3A4.[2] |
| Elimination Half-Life | Not well-documented in available literature. | 4-8 hours, varies with administration route.[2] |
| Onset of Action | Not well-documented in available literature. | IM: 5-10 minutes; Oral: delayed.[2] |
Clinical Efficacy: A Look at the Evidence
Direct comparative clinical trials between this compound and prochlorperazine are not available due to the historical context of this compound's use. However, individual clinical data provides a basis for comparison.
This compound was marketed for morning sickness and postoperative nausea and vomiting.[1] Contemporary reports suggested its efficacy as an antiemetic.[1]
Prochlorperazine has been extensively studied and is a first-line treatment for nausea and vomiting.[3] It is also effective for migraines and as an antipsychotic.[2] A 2015 Cochrane review found no significant differences in efficacy among commonly used antiemetics in the emergency room setting.[2] In a randomized, double-blind clinical trial comparing prochlorperazine to promethazine (B1679618) for uncomplicated nausea and vomiting in the emergency department, prochlorperazine was found to be significantly more effective in providing quicker and more complete relief.[4][5]
Experimental Protocol: Prochlorperazine vs. Promethazine for Nausea and Vomiting
The following workflow outlines a typical experimental design for a clinical trial evaluating the efficacy of prochlorperazine, based on published studies.[4][5]
Safety and Tolerability: The Deciding Factor
The most significant point of divergence between this compound and prochlorperazine lies in their safety profiles.
This compound was withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity (liver injury).[1] While it was claimed to have "unusually low side effects," contemporary trials noted that hypotension was a significant concern at normal dosages.[1]
Prochlorperazine has a well-documented side effect profile. Common adverse effects include drowsiness, dizziness, and dry mouth.[3] More serious side effects can include extrapyramidal symptoms (EPS) such as akathisia and dystonia, and neuroleptic malignant syndrome.[3] In a study comparing prochlorperazine to perospirone (B130592) for opioid-induced nausea, the incidence of EPS was significantly higher in the prochlorperazine group (14% vs. 0%).[6]
Conclusion
The comparison of this compound and prochlorperazine offers a valuable lesson in drug development. While both emerged from the same chemical class with a similar therapeutic goal, subtle differences in their pharmacological profiles and, most critically, their safety, determined their ultimate clinical fates. Prochlorperazine, despite its known side effects which require careful management, has maintained its place as a useful therapeutic agent. This compound, on the other hand, serves as a historical example of how a promising therapeutic effect can be overshadowed by significant safety concerns, leading to its withdrawal from clinical use. For researchers and drug development professionals, this comparison underscores the paramount importance of a thorough and long-term safety assessment in the lifecycle of any new chemical entity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: a randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pipamazine: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and professional practice. This document provides essential guidance on the proper disposal procedures for Pipamazine, a phenothiazine-class antiemetic, for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing environmental impact and ensuring regulatory compliance.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2][3] It is imperative that all disposal activities comply with federal, state, and local regulations.
Core Disposal Principles for this compound
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company.[2][3]
Step-by-Step Disposal Protocol
-
Initial Assessment and Segregation:
-
Identify all this compound waste, including pure compound, contaminated materials (e.g., gloves, weighing paper, empty vials), and solutions.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Packaging and Labeling:
-
Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a designated, sealed, and compatible waste container.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.
-
Do not attempt to dispose of this compound through standard laboratory or municipal waste channels.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not established, the following GHS hazard classification provides context for its handling:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |
This classification underscores the need for careful handling to prevent ingestion and reinforces the rationale for treating it as a hazardous substance for disposal purposes.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pipamazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Pipamazine.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1][3] As a precaution, it should be handled as a hazardous substance, necessitating the use of appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemically resistant gloves | Must be disposable, latex-free, and powder-free. Double gloving is recommended.[4] |
| Body Protection | Long-sleeved, seamless gown | Disposable, with tight-fitting elastic or knit-closed cuffs. Should close in the back.[4] |
| Eye Protection | Safety goggles or a face shield | Goggles should be worn at a minimum. A face shield offers more comprehensive protection against splashes.[5] |
| Respiratory Protection | N95 or higher respirator | Recommended when handling the powder form of the drug to avoid inhalation.[4] |
| Foot Protection | Shoe covers | To be worn over footwear in the designated handling area.[4] |
| Head and Hair | Head and hair covers | To protect against residue contamination.[4] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing risk. The following step-by-step guidance outlines the process from preparation to disposal.
1. Preparation:
-
Designate a specific, well-ventilated area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
Review the handling and emergency procedures before beginning work.
2. Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing or otherwise manipulating the solid form, perform these actions in a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Avoid direct contact with the substance. Use appropriate tools for all manipulations.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontaminate all work surfaces after handling is complete.
-
Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating agent.
-
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE and leftover material, must be disposed of as hazardous pharmaceutical waste.
-
Solid Waste: Place all contaminated solids (e.g., gloves, gowns, absorbent materials) into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[7] Do not dispose of this compound in standard trash or down the drain.[7]
Workflow for Handling and Disposal of this compound
References
- 1. This compound | 84-04-8 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H24ClN3OS | CID 6761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
